alpha-Hydroxyalprazolam
描述
Structure
3D Structure
属性
IUPAC Name |
(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURUZYHEEMDQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190613 | |
| Record name | alpha-Hydroxyalprazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37115-43-8 | |
| Record name | α-Hydroxyalprazolam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37115-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxyalprazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Hydroxyalprazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Hydroxyalprazolam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-HYDROXYALPRAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7J2Z5Y50U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alpha-hydroxyalprazolam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Properties of alpha-Hydroxyalprazolam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to alpha-hydroxyalprazolam, a primary active metabolite of the widely prescribed anxiolytic, alprazolam. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Chemical Identity and Structure
This compound is a triazolobenzodiazepine and a major metabolite of alprazolam.[1][2] Its chemical structure is characterized by the addition of a hydroxyl group to the methyl group at the 1-position of the triazolo ring of the alprazolam molecule.
IUPAC Name: (8-chloro-6-phenyl-4H-[3][4][5]triazolo[4,3-a][3][5]benzodiazepin-1-yl)methanol[6]
Chemical Structure:
Caption: Chemical structure and basic identifiers of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃ClN₄O | [6] |
| Molecular Weight | 324.76 g/mol | [6] |
| Melting Point | 204.0-206.5 °C | [2] |
| Solubility | Soluble in methanol. Insoluble in aqueous solutions. | [7] |
| Predicted LogP | 1.52 | [2] |
| Predicted Water Solubility | 0.092 g/L | [2] |
Metabolism and Pharmacokinetics
This compound is a pharmacologically active metabolite of alprazolam.[8] The biotransformation of alprazolam to this compound is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[8][9] While both enzymes can produce this compound, CYP3A5 exhibits a higher relative formation rate for this metabolite compared to CYP3A4.[9]
Following its formation, this compound can undergo further metabolism via glucuronidation.[10]
Caption: Metabolic conversion of alprazolam to its hydroxylated metabolite.
Experimental Protocols
This section outlines methodologies for key experiments related to this compound.
Synthesis of 3-Hydroxy-1,4-Benzodiazepines (General Procedure)
Materials:
-
1,4-Benzodiazepine precursor
-
Iodine (I₂)
-
Potassium acetate (KOAc)
-
Potassium peroxydisulfate (K₂S₂O₈)
-
Appropriate solvents
Procedure:
-
A mixture of the 1,4-benzodiazepine precursor, potassium acetate (2 equivalents), and a catalytic amount of iodine (20-50 mol%) is prepared in a suitable solvent.
-
Potassium peroxydisulfate (1-2 equivalents) is added as a stoichiometric oxidant.
-
The reaction mixture is stirred at an appropriate temperature until the reaction is complete, monitored by a suitable technique (e.g., TLC).
-
The resulting 3-acetoxy-1,4-benzodiazepine is isolated and purified.
-
Selective saponification of the acetoxy group is performed to yield the 3-hydroxy-1,4-benzodiazepine.
-
The final product is purified to a high degree (>99.8%).[1]
Quantification in Human Plasma by LC-MS/MS
This protocol describes a sensitive and specific method for the quantitative determination of this compound in human plasma.[11][12]
Materials:
-
Human plasma samples
-
This compound certified reference standard
-
Deuterium-labeled internal standard (e.g., this compound-d5)
-
Toluene, Methylene chloride, Methanol, Formic acid (HPLC grade)
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the internal standard.
-
Buffer the plasma to an alkaline pH.
-
Extract with a mixture of toluene/methylene chloride (e.g., 7:3 v/v).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
HPLC:
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
-
Caption: Experimental workflow for the quantification of this compound.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure to study the in vitro metabolism of alprazolam to this compound.
Materials:
-
Human liver microsomes (HLM)
-
Alprazolam
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
Procedure:
-
Prepare an incubation mixture containing HLM, phosphate buffer, and alprazolam in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of this compound using a validated analytical method like LC-MS/MS.
GABA-A Receptor Binding Assay (General Protocol)
This protocol provides a general framework for a radioligand binding assay to assess the affinity of this compound for the benzodiazepine site on the GABA-A receptor.[3][4][5][13]
Materials:
-
Brain tissue homogenate (e.g., rat cerebral cortex) as a source of GABA-A receptors.
-
Radioligand specific for the benzodiazepine site (e.g., [³H]-Flumazenil).
-
This compound (as the competing non-radiolabeled ligand).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known benzodiazepine like diazepam).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from the brain tissue through homogenization and differential centrifugation.
-
Binding Assay:
-
In test tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of this compound.
-
Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled benzodiazepine).
-
Incubate the tubes at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to trap the membranes with bound radioligand.
-
Quantification:
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for this compound and subsequently calculate the Ki (inhibition constant).
Signaling Pathway
This compound, like its parent compound alprazolam, is a positive allosteric modulator of the GABA-A receptor.[8] It binds to the benzodiazepine site on the receptor, which is distinct from the GABA binding site. This binding enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane causes an inhibitory effect on neurotransmission, which is responsible for the anxiolytic, sedative, and anticonvulsant properties of the compound.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, metabolic pathways, and key experimental protocols related to this compound. The information presented herein is intended to support further research and development activities involving this important active metabolite of alprazolam. The provided methodologies for quantification, in vitro metabolism, and receptor binding assays offer a foundation for a variety of experimental designs. The visualization of the metabolic pathway and signaling mechanism aims to facilitate a clear understanding of the compound's biological context.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0013943) [hmdb.ca]
- 3. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C17H13ClN4O | CID 162244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scitechnol.com [scitechnol.com]
- 9. ClinPGx [clinpgx.org]
- 10. unitedchem.com [unitedchem.com]
- 11. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of alpha-Hydroxyalprazolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-hydroxyalprazolam is the primary active metabolite of the widely prescribed benzodiazepine, alprazolam (brand name Xanax).[1][2] Understanding its physicochemical properties is crucial for drug development, bioanalytical method development, and pharmacokinetic and pharmacodynamic studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its detection, and visual representations of its metabolic pathway and analytical workflows.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C17H13ClN4O | [3] |
| Molecular Weight | 324.76 g/mol | [3] |
| Melting Point | 129-134 °C | [4] |
| 204.0-206.5 °C | [3] | |
| pKa (Strongest Acidic) | 13.72 (Predicted) | [1] |
| pKa (Strongest Basic) | 4.97 (Predicted) | [1] |
| Water Solubility | 0.092 g/L (Predicted) | [1] |
| LogP | 1.53 (Predicted, ALOGPS) | [1] |
| 1.52 (Predicted, ChemAxon) | [1] | |
| 1.70 | [4] |
Experimental Protocols
Determination of this compound in Biological Samples
Several analytical methods have been developed for the detection and quantification of this compound in biological matrices such as urine and plasma. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urinalysis [5]
-
Objective: To detect and quantify this compound and other benzodiazepines in urine.
-
Sample Preparation:
-
Urine samples undergo enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates.
-
An internal standard (e.g., oxazepam-2H5) is added to the samples.
-
Liquid-liquid extraction is performed using a suitable solvent.
-
The extracted analytes are derivatized using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to improve volatility and chromatographic performance.[6]
-
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable capillary column, such as a Restek-200, is used for separation.[6]
-
Carrier Gas: Hydrogen or helium.
-
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode for fragmentation and detection of the target analytes.
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The limit of quantitation (LOQ) for this method is typically less than 10 ng/mL.[5]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Plasma [7]
-
Objective: To quantify alprazolam and this compound in plasma or dried blood spots.
-
Sample Preparation:
-
Deuterium-labeled internal standards are added to the plasma samples.
-
The samples are buffered to an alkaline pH (e.g., pH 9 with sodium borate buffer).[6]
-
Liquid-liquid extraction is performed using an organic solvent mixture (e.g., toluene-methylene chloride).[6]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: The concentration is determined using a calibration curve constructed from the peak area ratios of the analyte to the internal standard. This method can achieve a limit of quantitation of around 2.0 to 6.0 ng/mL.[7]
Signaling Pathways and Metabolism
This compound, like its parent compound alprazolam, exerts its pharmacological effects by modulating the gamma-aminobutyric acid (GABA)ergic system.[8] It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system.[8][9]
The metabolic pathway of alprazolam to this compound and its subsequent elimination is a critical aspect of its pharmacology.
Caption: Metabolic conversion of alprazolam to this compound and its subsequent glucuronidation for excretion.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample using LC-MS/MS.
Caption: A generalized workflow for the extraction and quantification of this compound from biological samples.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0013943) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | CAS#:37115-43-8 | Chemsrc [chemsrc.com]
- 5. Urinalysis of this compound, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of alprazolam and this compound in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hy… [ouci.dntb.gov.ua]
- 8. What is the mechanism of Alprazolam? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
The In Vitro Conversion of Alprazolam to α-Hydroxyalprazolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of alprazolam, with a specific focus on its conversion to the active metabolite, α-hydroxyalprazolam. This document details the key enzymes involved, kinetic parameters, and standardized experimental protocols for studying this metabolic pathway.
Introduction
Alprazolam, a triazolobenzodiazepine, is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The main metabolic pathways involve hydroxylation to form 4-hydroxyalprazolam and α-hydroxyalprazolam.[1][2] While 4-hydroxyalprazolam is the major metabolite, α-hydroxyalprazolam is pharmacologically more active.[1] Understanding the in vitro kinetics of α-hydroxyalprazolam formation is crucial for predicting drug-drug interactions, assessing metabolic stability, and characterizing the overall pharmacokinetic profile of alprazolam. This guide outlines the methodologies to investigate this specific metabolic route.
Metabolic Pathway of Alprazolam
Alprazolam undergoes oxidative metabolism predominantly mediated by the CYP3A subfamily of enzymes, primarily CYP3A4 and to a lesser extent, CYP3A5.[1][3] The two primary metabolites are 4-hydroxyalprazolam and α-hydroxyalprazolam.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vitro metabolism of alprazolam to its hydroxylated metabolites.
Table 1: Michaelis-Menten Kinetic Parameters for Alprazolam Hydroxylation
| Enzyme Source | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human Liver Microsomes | 4-Hydroxyalprazolam | 170-305[3] | 1,250 - 3,020[4] | 0.09 - 1.69[4] |
| Human Liver Microsomes | α-Hydroxyalprazolam | 63-441[3] | 31 - 630[4] | 0.01 - 0.33[4] |
| Recombinant CYP3A4 | 4-Hydroxyalprazolam | - | - | ~2-fold higher than CYP3A5[5] |
| Recombinant CYP3A4 | α-Hydroxyalprazolam | - | - | ~3-fold lower than CYP3A5[5] |
| Recombinant CYP3A5 | 4-Hydroxyalprazolam | - | - | ~2-fold lower than CYP3A4[5] |
| Recombinant CYP3A5 | α-Hydroxyalprazolam | - | - | ~3-fold higher than CYP3A4[5] |
Table 2: Inhibition of α-Hydroxyalprazolam Formation by Ketoconazole
| Enzyme Source | Inhibitor | IC50 (µM) |
| Human Liver Microsomes | Ketoconazole (2S,4S enantiomer) | 0.13[6] |
| Recombinant CYP3A4 | Ketoconazole (2S,4R enantiomer) | 0.03[6] |
| Recombinant CYP3A5 | Ketoconazole (2S,4S enantiomer) | 0.05[6] |
Experimental Protocols
In Vitro Metabolism of Alprazolam using Human Liver Microsomes
This protocol outlines the procedure for assessing the formation of α-hydroxyalprazolam from alprazolam in a human liver microsomal system.
Materials:
-
Pooled human liver microsomes (HLM)
-
Alprazolam
-
α-Hydroxyalprazolam (analytical standard)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH
-
Acetonitrile (ice-cold)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system or NADPH in the phosphate buffer.
-
Prepare a stock solution of alprazolam in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (to final volume)
-
Human liver microsomes (final concentration typically 0.1-1.0 mg/mL)[7]
-
MgCl₂ (final concentration typically 3-5 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the alprazolam stock solution to the desired final concentration (a range of concentrations is used for kinetic studies).
-
Immediately add the NADPH regenerating system or NADPH to start the reaction.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a clean tube or an HPLC vial for analysis by HPLC-MS/MS.
-
HPLC-MS/MS Method for Quantification of α-Hydroxyalprazolam
This method provides a sensitive and specific means of quantifying α-hydroxyalprazolam in the supernatant from the in vitro metabolism assay.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: Typically 0.2-0.5 mL/min. A flow rate of 250 µL/min has been reported.[8]
-
Gradient: A gradient elution is typically used to separate the parent drug from its metabolites.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alprazolam: Precursor ion (m/z) → Product ion (m/z)
-
α-Hydroxyalprazolam: Precursor ion (m/z) → Product ion (m/z)
-
(Note: Specific m/z values should be optimized for the instrument used.)
-
Sample Preparation for Analysis:
-
The supernatant from the terminated incubation can be directly injected or may require further dilution with the mobile phase.
-
The use of a deuterated internal standard for both alprazolam and α-hydroxyalprazolam is recommended for accurate quantification.
Data Analysis
The concentration of α-hydroxyalprazolam in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard.
Kinetic parameters (Km and Vmax) are calculated by fitting the metabolite formation rate at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis. Intrinsic clearance (CLint) is then calculated as the ratio of Vmax to Km.
Conclusion
This technical guide provides a framework for the in vitro investigation of alprazolam metabolism to α-hydroxyalprazolam. The detailed protocols for microsomal incubation and HPLC-MS/MS analysis, along with the summarized quantitative data, offer a valuable resource for researchers in drug metabolism and pharmacokinetics. Adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the metabolic fate of alprazolam.
References
- 1. Differential metabolism of alprazolam by liver and brain cytochrome (P4503A) to pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic interaction between ethanol, high-dose alprazolam and its two main metabolites using human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alprazolam metabolism in vitro: studies of human, monkey, mouse, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS. | Semantic Scholar [semanticscholar.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of alpha-Hydroxyalprazolam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of alpha-hydroxyalprazolam, a primary active metabolite of the widely prescribed anxiolytic, alprazolam. The document details its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, presenting available quantitative data on binding affinity and a qualitative assessment of its efficacy. Detailed experimental protocols for radioligand binding assays and patch-clamp electrophysiology are provided to facilitate further research. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to support a deeper understanding of the molecular pharmacology of this compound.
Introduction
Alprazolam, a triazolobenzodiazepine, is extensively used in the management of anxiety and panic disorders.[1] Its pharmacological effects are primarily mediated through the positive allosteric modulation of the GABA-A receptor.[2] In the liver, alprazolam is metabolized by cytochrome P450 3A4 (CYP3A4) into two major metabolites: this compound and 4-hydroxyalprazolam.[1] While both are pharmacologically active, this compound is considered the more significant contributor to the overall pharmacological profile of alprazolam due to its higher relative potency.[3] This guide focuses on the core mechanism of action of this compound, providing a detailed examination of its molecular interactions and functional consequences at the GABA-A receptor.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action of this compound is as a positive allosteric modulator (PAM) of the GABA-A receptor.[3] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[2]
Upon binding of the endogenous neurotransmitter GABA, the receptor's integral chloride ion (Cl⁻) channel opens, leading to an influx of Cl⁻ and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect.[3]
This compound, like its parent compound alprazolam, binds to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine site. This binding event does not directly open the chloride channel but rather enhances the effect of GABA.[2] The potentiation of GABA's effect is achieved by increasing the frequency of channel opening when GABA is bound, leading to a greater influx of chloride ions and a more pronounced inhibitory signal.[3]
Signaling Pathway
The binding of this compound to the benzodiazepine site on the GABA-A receptor initiates a conformational change that allosterically enhances the receptor's affinity for GABA. This leads to a more robust inhibitory postsynaptic potential.
References
The Pharmacokinetics of alpha-Hydroxyalprazolam in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics of alpha-hydroxyalprazolam, a primary active metabolite of the widely prescribed anxiolytic, alprazolam. While alprazolam's pharmacokinetic profile is well-documented, specific quantitative data for its metabolites are less abundant in publicly available literature. This document synthesizes available data on the formation, distribution, and elimination of this compound in humans, presenting quantitative findings in structured tables and detailing relevant experimental methodologies. Furthermore, metabolic pathways are visualized to provide a clear understanding of the biotransformation processes. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.
Introduction
Alprazolam, a triazolobenzodiazepine, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process yields two major metabolites: this compound and 4-hydroxyalprazolam.[1][2] While both are pharmacologically active, this compound exhibits a higher potency, with a relative potency of 0.66 compared to alprazolam in animal models of seizure inhibition. However, its clinical significance is considered minimal due to its low plasma concentrations relative to the parent drug.[2] Understanding the pharmacokinetic profile of this compound is crucial for a complete comprehension of alprazolam's overall disposition and for assessing potential drug-drug interactions.
Metabolic Pathway of Alprazolam
Alprazolam is metabolized predominantly in the liver through oxidation. The primary pathway involves hydroxylation at the alpha- and 4-positions of the alprazolam molecule, catalyzed mainly by CYP3A4, to form this compound and 4-hydroxyalprazolam, respectively.[1][2] Some in-vitro evidence suggests that CYP3A5 may also contribute to the formation of this compound. These hydroxylated metabolites are then further metabolized through glucuronide conjugation before being excreted in the urine.[1]
Pharmacokinetic Parameters of this compound
Quantitative pharmacokinetic data for this compound in humans are limited. The most comprehensive data comes from a study involving the administration of a single oral dose of alprazolam.
| Parameter | Value | Study Population | Dosing Regimen | Source |
| Cmax (Maximum Plasma Concentration) | 0.18 ng/mL | 10 healthy subjects | Single 1 mg oral dose of alprazolam | Crouch et al., 1999 |
| Tmax (Time to Maximum Plasma Concentration) | 4 hours | 10 healthy subjects | Single 1 mg oral dose of alprazolam | Crouch et al., 1999 |
Experimental Protocols
The following section details the methodologies of key studies that have provided quantitative data on this compound.
Quantification of Alprazolam and this compound in Human Plasma
-
Study Design: A clinical study involving 10 healthy human subjects who were administered a single 1 mg oral dose of alprazolam.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the simultaneous quantification of alprazolam and this compound in plasma.
-
Sample Preparation: Plasma samples were subjected to liquid-liquid extraction.
-
Chromatography: Reversed-phase HPLC was used for separation.
-
Detection: Mass spectrometry was used for detection and quantification.
-
Discussion and Conclusion
The available evidence indicates that this compound is a pharmacologically active metabolite of alprazolam, formed primarily by CYP3A4-mediated hydroxylation. However, its contribution to the overall clinical effects of alprazolam is likely limited due to its low plasma concentrations. The pharmacokinetic profile of this compound is characterized by a Cmax of approximately 0.18 ng/mL and a Tmax of 4 hours following a single 1 mg oral dose of alprazolam.
A significant gap in the current literature is the absence of a complete pharmacokinetic profile for this compound, including definitive values for AUC, elimination half-life, clearance, and volume of distribution. Further research is warranted to fully characterize the pharmacokinetics of this metabolite, which would provide a more complete understanding of alprazolam's disposition in humans and could be valuable for refining physiologically based pharmacokinetic (PBPK) models. Such studies would be particularly beneficial for predicting the impact of drug-drug interactions involving CYP3A4 inhibitors or inducers on the exposure to both alprazolam and its active metabolites.
References
Toxicological Profile of alpha-Hydroxyalprazolam: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of alpha-hydroxyalprazolam, a primary active metabolite of the widely prescribed benzodiazepine, alprazolam. While extensive toxicological data exists for the parent compound, specific quantitative data for this compound is limited in publicly available literature. This document synthesizes the available information on its metabolism, pharmacokinetics, pharmacodynamics, and known toxicological properties, while also providing context from data on alprazolam where relevant. Experimental protocols for key analytical and toxicological assays are detailed, and critical biological pathways are visualized to support further research and drug development efforts.
Introduction
This compound is a pharmacologically active metabolite of alprazolam, a short-acting triazolobenzodiazepine.[1] Alprazolam exerts its anxiolytic, sedative, and anticonvulsant effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor.[2] Following administration, alprazolam is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5, into two main active metabolites: this compound and 4-hydroxyalprazolam.[2][3] Although active, this compound is generally considered to be less potent than its parent compound and is found at lower concentrations in plasma.[2][4] Understanding the toxicological profile of this metabolite is crucial for a complete safety assessment of alprazolam and for the development of new chemical entities that may share similar metabolic pathways.
Metabolism and Pharmacokinetics
The formation of this compound is a key step in the metabolic clearance of alprazolam. The hydroxylation of the methyl group at the triazolo ring leads to the formation of this metabolite.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Alprazolam | This compound | 4-Hydroxyalprazolam | Reference |
| Peak Plasma Concentration (Cmax) after 1 mg oral alprazolam | 12 to 22 µg/L | ~0.1 µg/L (estimated) | <10% of parent drug | [2] |
| Time to Peak Plasma Concentration (Tmax) | 0.7 to 1.8 hours | Slower than alprazolam | Slower than alprazolam | [2] |
| Elimination Half-life (t½) | 9 to 16 hours | Similar to alprazolam | Similar to alprazolam | [2] |
| Plasma Protein Binding | 80% | Not specified | Not specified | [4] |
| Relative Potency (Benzodiazepine Receptor Binding) | 1 | 0.66 | 0.20 | [1] |
Note: Data for this compound and 4-hydroxyalprazolam are often presented as being significantly lower than the parent compound, with their contribution to the overall pharmacological effect considered minimal.
Metabolic Pathway
The metabolic conversion of alprazolam to its hydroxylated metabolites is a critical step for its elimination.
References
- 1. Alprazolam is relatively more toxic than other benzodiazepines in overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of alprazolam. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the newer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alprazolam - Wikipedia [en.wikipedia.org]
The Cytochrome P450-Mediated Metabolism of Alprazolam to Alpha-Hydroxyalprazolam: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the metabolic pathway leading from the widely prescribed anxiolytic, alprazolam, to its active metabolite, alpha-hydroxyalprazolam. A thorough understanding of this biotransformation is critical for drug development, clinical pharmacology, and toxicological studies. This document outlines the key enzymatic players, summarizes quantitative metabolic data, details relevant experimental protocols, and provides a visual representation of the metabolic cascade.
Core Metabolic Pathway
Alprazolam, a triazolobenzodiazepine, undergoes hepatic microsomal oxidation to form two primary metabolites: this compound and 4-hydroxyalprazolam.[1][2] While 4-hydroxyalprazolam is the major metabolite, this compound is pharmacologically active, contributing to the overall therapeutic and potential side effects of the parent drug.[3][4][5] The enzymes primarily responsible for this metabolic conversion belong to the cytochrome P450 3A subfamily.[6][1][7][8][9][10]
The Role of CYP3A Isoforms
The CYP3A subfamily, particularly CYP3A4 and CYP3A5, are the main catalysts in the hydroxylation of alprazolam.[6][1][7][8][9][10] While both enzymes can produce this compound, there is evidence suggesting a degree of selectivity. Several studies indicate that CYP3A5 exhibits a higher intrinsic clearance for the formation of this compound compared to CYP3A4.[4][9] Conversely, CYP3A4 appears to preferentially form 4-hydroxyalprazolam.[3][4][9] One study even suggests that CYP3A4 is the major enzyme in the overall metabolism of alprazolam in vivo, with CYP3A5 playing a less significant role.[8][11] More recent comparative studies of all four human CYP3A enzymes have reinforced the finding that CYP3A5 is the most significant producer of this compound.[9][12][13]
Other CYP3A isoforms, such as CYP3A7 and CYP3A43, are also capable of metabolizing alprazolam to its hydroxylated derivatives, though their contribution in the liver is generally considered to be minor.[3][9] Notably, CYP3A43 is expressed at higher levels in the brain, where it may play a more significant role in the local formation of the active this compound metabolite.[3]
Quantitative Metabolic Data
The following tables summarize key quantitative data regarding the metabolism of alprazolam, providing a comparative look at enzyme kinetics and metabolite formation ratios.
| Parameter | Value | Species | System | Reference |
| Km for this compound formation | 63 - 441 µM | Human | Liver Microsomes | [2][14] |
| Km for 4-hydroxyalprazolam formation | 170 - 305 µM | Human | Liver Microsomes | [2][14] |
Table 1: Michaelis-Menten Constants (Km) for Alprazolam Hydroxylation.
| Enzyme | Relative Activity/Clearance | Metabolite | System | Reference |
| CYP3A4 | ~2-fold faster formation than CYP3A5 | 4-hydroxyalprazolam | Recombinant Human CYP | [4][9] |
| CYP3A5 | ~3-fold higher clearance than CYP3A4 | This compound | Recombinant Human CYP | [4][9] |
| CYP3A5 | Major producer | This compound | Recombinant Human CYP (all 4 isoforms) | [9][12][13] |
| Human Liver Microsomes | 7 to 17-fold higher formation | 4-hydroxyalprazolam vs. This compound | Human Liver Microsomes | [2][14] |
Table 2: Comparative Enzyme Activity and Metabolite Formation Ratios.
Experimental Protocols
The characterization of the alprazolam metabolic pathway has been achieved through a variety of in vitro experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the formation of alprazolam metabolites in a system that contains a broad spectrum of drug-metabolizing enzymes.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) with a potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Add alprazolam from a stock solution (e.g., in methanol or DMSO, ensuring the final solvent concentration is low, typically <1%) to achieve the desired substrate concentration.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding a NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH to the pre-warmed mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of the Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical quantification.
-
-
Sample Preparation for Analysis:
-
Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis. The sample may be further concentrated by evaporation and reconstitution in the mobile phase.
-
-
Analytical Quantification:
Metabolism Studies with Recombinant Human CYP Enzymes
This protocol allows for the investigation of the specific contribution of individual CYP isoforms to alprazolam metabolism.
-
Reaction System Preparation:
-
Prepare a reaction mixture containing a specific recombinant human CYP enzyme (e.g., CYP3A4 or CYP3A5 expressed in insect cells or yeast), cytochrome P450 reductase, and in some cases, cytochrome b5, in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[3][4][9]
-
Add alprazolam to the desired final concentration.
-
-
Reaction Initiation and Incubation:
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by the addition of a NADPH-generating system or NADPH.
-
Incubate at 37°C for a defined period.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction and process the samples as described in the human liver microsome protocol (steps 4 and 5).
-
-
Analysis:
-
Quantify the formation of this compound using an appropriate analytical technique to determine the activity of the specific CYP isoform.
-
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of alprazolam and a general workflow for its in vitro metabolism studies.
Caption: Metabolic conversion of alprazolam to its primary metabolites.
Caption: A generalized workflow for studying alprazolam metabolism in vitro.
References
- 1. Alprazolam - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. Drug Metabolism in Human Brain: High Levels of Cytochrome P4503A43 in Brain and Metabolism of Anti-Anxiety Drug Alprazolam to Its Active Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential metabolism of alprazolam by liver and brain cytochrome (P4503A) to pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alprazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. openarchive.ki.se [openarchive.ki.se]
- 9. Changes in Alprazolam Metabolism by CYP3A43 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. THE ROLE OF CYP 3 A 4 / 5 IN ALPRAZOLAM METABOLISM | Semantic Scholar [semanticscholar.org]
- 12. Changes in Alprazolam Metabolism by CYP3A43 Mutants | MDPI [mdpi.com]
- 13. Changes in Alprazolam Metabolism by CYP3A43 Mutants [ouci.dntb.gov.ua]
- 14. Alprazolam metabolism in vitro: studies of human, monkey, mouse, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of alprazolam in serum or plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic interaction between ethanol, high-dose alprazolam and its two main metabolites using human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of alpha-Hydroxyalprazolam in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical or forensic toxicology requiring a reliable method for the quantification of alpha-hydroxyalprazolam.
Introduction:
This compound is the primary active metabolite of alprazolam, a widely prescribed benzodiazepine for the management of anxiety and panic disorders. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and forensic investigations. This application note details a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol offers a reliable and reproducible workflow from sample preparation to data analysis.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol outlines a common and effective method for extracting this compound from a plasma matrix.
-
Materials:
-
Human plasma samples
-
This compound analytical standard
-
This compound-d5 (or other suitable deuterated analog) as an internal standard (IS)
-
Saturated sodium borate buffer (pH 9)
-
Toluene/Methylene Chloride (7:3, v/v) extraction solvent
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with an appropriate amount of internal standard (e.g., this compound-d5).
-
Add 100 µL of saturated sodium borate buffer (pH 9) and vortex briefly.
-
Add 1 mL of the toluene/methylene chloride (7:3, v/v) extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 60:40 methanol:water with 0.1% formic acid).[1][2]
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Gradient Program: An isocratic elution with 60% Mobile Phase B is often sufficient.[1][2][3][4] Alternatively, a gradient can be employed for improved separation from other matrix components.
3. Mass Spectrometry (MS/MS) Method
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]
-
Scan Type: Multiple Reaction Monitoring (MRM).[6]
-
Key Parameters:
-
Capillary Voltage: Optimized for the specific instrument, typically in the range of 3-5 kV.
-
Source Temperature: ~150°C.
-
Desolvation Temperature: ~500°C.
-
Gas Flow Rates: Optimized for the instrument (e.g., Cone gas, Desolvation gas).
-
Data Presentation
Table 1: Mass Spectrometry Parameters for this compound and a Common Internal Standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 325.1 | 297.1 | 28 |
| 176.0 | 32 | ||
| This compound-d5 (IS) | 330.1 | 302.1 | 28 |
Note: Collision energies should be optimized for the specific instrument being used.[5]
Table 2: Summary of Method Performance Characteristics.
| Parameter | Typical Value |
| Linearity Range | 0.05 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][2][3][4] |
| Intra-assay Precision (%CV) | ≤ 8.4%[1][3][4] |
| Inter-assay Precision (%CV) | ≤ 9.6%[1][3][4] |
| Accuracy (% Bias) | Within ± 6.6%[1][3][4] |
Mandatory Visualization
Caption: Workflow for the LC-MS/MS quantification of this compound.
References
- 1. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. [PDF] Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of α-Hydroxyalprazolam in Urine
Introduction
Alpha-hydroxyalprazolam is the primary urinary metabolite of alprazolam, a widely prescribed benzodiazepine for anxiety and panic disorders. The detection and quantification of α-hydroxyalprazolam in urine are crucial in clinical toxicology, forensic investigations, and drug metabolism studies. Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable analytical technique for this purpose, offering high sensitivity and specificity. This document provides detailed application notes and protocols for the analysis of α-hydroxyalprazolam in urine using GC-MS.
Metabolic Pathway of Alprazolam
Alprazolam is extensively metabolized in the body, primarily by oxidation, to form α-hydroxyalprazolam and 4-hydroxyalprazolam. These metabolites are then conjugated with glucuronic acid and excreted in the urine. The detection of α-hydroxyalprazolam is a reliable indicator of alprazolam use.
Caption: Metabolic pathway of alprazolam to urinary excretion.
Experimental Protocols
A common workflow for the GC-MS analysis of α-hydroxyalprazolam in urine involves enzymatic hydrolysis, solid-phase extraction (SPE), derivatization, and subsequent analysis by GC-MS.
Caption: General workflow for GC-MS analysis of α-hydroxyalprazolam.
Protocol 1: Solid-Phase Extraction and Silylation
This protocol is a widely used method for the extraction and derivatization of α-hydroxyalprazolam from urine.[1][2][3][4]
1. Sample Pre-treatment (Enzymatic Hydrolysis):
-
To 1 mL of urine, add an internal standard (e.g., α-hydroxyalprazolam-d5).[3][5][6]
-
Add 2 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme.
-
Incubate the mixture at 55-65°C for 1 to 3 hours to hydrolyze the glucuronide conjugate.[5]
-
Allow the sample to cool to room temperature.
2. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with sequential washes of methanol, deionized water, and 0.1 M phosphate buffer (pH 6.0).
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by a mixture of water and acetonitrile.
-
Dry the cartridge thoroughly under a stream of nitrogen or vacuum.
-
Elute the analyte with a mixture of methylene chloride, methanol, and ammonium hydroxide.[5]
3. Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-55°C.[5]
-
Reconstitute the dried extract in a small volume of ethyl acetate.
-
Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA).[1][2][3][4]
-
Heat the mixture at 65-70°C for 20-30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative.[5]
4. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Typical GC column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven temperature program: Start at an initial temperature of around 150°C, ramp up to approximately 300°C.
-
Carrier gas: Helium or hydrogen.
-
MS detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for the TBDMS derivative of α-hydroxyalprazolam and the internal standard.
Quantitative Data Summary
The following tables summarize the quantitative parameters reported in various studies for the GC-MS analysis of α-hydroxyalprazolam in urine.
Table 1: Linearity and Quantitation Limits
| Analyte | Linearity Range (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
| α-Hydroxyalprazolam | 50 - 2000 | < 10 | [3][7] |
| α-Hydroxyalprazolam | 20 - 1000 | Not specified | [5] |
Table 2: Precision Data
| Analyte | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Reference |
| α-Hydroxyalprazolam | 100 | < 3% | Not specified | [3] |
| α-Hydroxyalprazolam | 200 | < 5% | ≤ 11% | [7] |
Table 3: Recovery Data
| Analyte | Extraction Method | Recovery (%) | Reference |
| α-Hydroxyalprazolam | Solid-Phase Extraction | > 73% | [3] |
| α-Hydroxyalprazolam | Solid-Phase Extraction | > 90% | [7] |
Alternative and Complementary Methods
While GC-MS is a well-established method, other techniques can also be employed for the analysis of α-hydroxyalprazolam.
Acetylation Derivatization
An alternative to silylation is acetylation using acetic anhydride and pyridine. This method can also produce stable derivatives suitable for GC-MS analysis.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative to GC-MS.[9] It often requires less extensive sample preparation, as derivatization is typically not necessary, and can offer shorter analysis times.[9] However, matrix effects can be a more significant challenge in LC-MS/MS and require careful management, often through the use of deuterated internal standards.[9]
Caption: Comparison of GC-MS and LC-MS/MS for α-hydroxyalprazolam analysis.
Conclusion
The GC-MS method detailed in these application notes provides a reliable and sensitive approach for the quantification of α-hydroxyalprazolam in urine. Proper sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by derivatization, is key to achieving accurate and reproducible results. While GC-MS remains a gold standard, laboratories may also consider LC-MS/MS as a viable alternative, depending on their specific needs and instrumentation availability. The choice of method should be guided by factors such as required sensitivity, sample throughput, and available resources.
References
- 1. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. scispace.com [scispace.com]
- 6. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinalysis of this compound, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive gas chromatographic--mass spectrometric screening of acetylated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Alpha-Hydroxyalprazolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-hydroxyalprazolam is the primary active metabolite of alprazolam, a widely prescribed benzodiazepine for anxiety and panic disorders. Accurate and reliable quantification of this compound in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies. Solid-phase extraction (SPE) is a widely adopted technique for the sample cleanup and concentration of this compound from complex biological matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine and plasma.
Data Presentation
The following table summarizes the quantitative data for the solid-phase extraction of this compound from various biological matrices as reported in the scientific literature.
| Biological Matrix | SPE Sorbent | Recovery (%) | Limit of Quantification (LOQ) | Analytical Method | Reference |
| Urine | Polymer-based mixed-mode | 56-83% (for various benzodiazepines) | 0.002-0.01 µM | LC-MS/MS | [1][2] |
| Oral Fluid | Varian Bond Elut | >83% | 0.1-1.0 ng/mL | LC-MS/MS | [3] |
| Plasma | Not specified | Not specified | 0.05 ng/mL | HPLC-MS/MS | [4][5] |
| Blood | Strong cation exchange (SCX) | Not specified | 5 ng/mL (for a panel of benzodiazepines) | LC-MS/MS | [6] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from biological samples.
Experimental Protocols
This section provides a detailed solid-phase extraction protocol for this compound from human urine. This protocol is a composite based on common practices found in the literature.[1][2][7][8][9]
Materials:
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX) or C18 cartridges.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
β-glucuronidase (from E. coli or Helix pomatia)
-
Phosphate buffer or ammonium acetate buffer
-
Internal Standard (e.g., this compound-d5)
-
Protocol using Mixed-Mode Cation Exchange Cartridges:
-
Sample Pre-treatment (for Urine):
-
To 1 mL of urine sample, add an appropriate amount of internal standard.
-
Add 1 mL of acetate buffer (pH 5.0) containing β-glucuronidase.
-
Vortex mix and incubate at 60°C for 1-2 hours for enzymatic hydrolysis of glucuronidated metabolites.[1][2]
-
After incubation, cool the sample to room temperature and centrifuge to pellet any precipitates.
-
Add phosphoric acid to the supernatant to acidify the sample.[8][9]
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Ensure the sorbent does not go dry before sample loading.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M hydrochloric acid or a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Follow with a wash of 2 mL of a non-polar solvent like hexane or a stronger organic solvent like methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and other benzodiazepines using 2 mL of a basic organic solvent mixture. A common elution solvent is 5% ammonium hydroxide in a mixture of ethyl acetate and isopropanol or methanol.[7]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[10]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Note: This protocol serves as a general guideline. Optimization of wash and elution solvent compositions and volumes may be necessary depending on the specific SPE cartridge, sample matrix, and analytical instrumentation used. Always validate the method for accuracy, precision, recovery, and matrix effects.
References
- 1. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS. | Semantic Scholar [semanticscholar.org]
- 6. itspsolutions.com [itspsolutions.com]
- 7. nyc.gov [nyc.gov]
- 8. waters.com [waters.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. biotage.com [biotage.com]
Application Note: Liquid-Liquid Extraction of α-Hydroxyalprazolam from Human Plasma
Introduction
α-Hydroxyalprazolam is the primary active metabolite of alprazolam, a widely prescribed benzodiazepine for the treatment of anxiety and panic disorders. Accurate quantification of α-hydroxyalprazolam in plasma is crucial for pharmacokinetic and toxicological studies. This application note details a robust and sensitive liquid-liquid extraction (LLE) method for the isolation of α-hydroxyalprazolam from human plasma, followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on a validated method and is suitable for researchers in drug metabolism, clinical chemistry, and forensic toxicology.[1][2][3]
Principle
This method employs a liquid-liquid extraction technique to separate α-hydroxyalprazolam from plasma matrix components. The plasma sample is first basified to ensure the analyte is in its non-ionized form, which enhances its solubility in an organic solvent. A mixture of toluene and methylene chloride is used as the extraction solvent. After vigorous mixing and centrifugation, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis. Deuterated internal standards are used to ensure accuracy and precision.[1][2][3][4]
Experimental Protocols
Materials and Reagents
-
α-Hydroxyalprazolam certified reference standard
-
α-Hydroxyalprazolam-d5 internal standard
-
Human plasma (K2EDTA)
-
Toluene (HPLC grade)
-
Methylene chloride (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Saturated sodium borate buffer (pH ~9)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation and Extraction Protocol
-
Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex gently to ensure homogeneity.
-
Internal Standard Spiking: To 1.0 mL of plasma sample in a clean centrifuge tube, add 50 µL of the internal standard solution (containing deuterated alprazolam and α-hydroxyalprazolam).[4]
-
Equilibration: Vortex the mixture and allow it to equilibrate for at least 30 minutes.[4]
-
pH Adjustment: Add 1.0 mL of saturated sodium borate buffer (pH ~9) to the plasma sample.[4][5] Vortex to mix. This step adjusts the sample to an alkaline pH.[1][2][3][4]
-
Liquid-Liquid Extraction:
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution: Reconstitute the dried extract residue in 100 µL of the HPLC mobile phase, which consists of a 60:40 mixture of methanol and water containing 0.1% formic acid.[1][2][3][4] Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
The following tables summarize the quantitative performance of the described liquid-liquid extraction and subsequent LC-MS/MS analysis method for α-hydroxyalprazolam.
Table 1: Assay Performance Characteristics
| Parameter | α-Hydroxyalprazolam |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][2][3][4] |
| Linearity Range | 0.05 - 50 ng/mL[1][2][3][4] |
| Correlation Coefficient (r²) | >0.99 |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-Assay %CV (n=5) | Inter-Assay %CV (n=5, 3 days) | Accuracy (%) |
| α-Hydroxyalprazolam | 2.0 | ≤ 8.4[1][2][3] | 9.6[1][2][3] | ≤ +/- 6.6[1][2][3][4] |
| 5.0 | ≤ 8.4[1][2][3] | 9.2[1][2][3] | ≤ +/- 6.6[1][2][3][4] | |
| 20.0 | ≤ 8.4[1][2][3] | 7.8[1][2][3] | ≤ +/- 6.6[1][2][3][4] |
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Determination of alprazolam and this compound in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of α-Hydroxyalprazolam for Enhanced GC-MS Analysis
Introduction
α-Hydroxyalprazolam is the primary active metabolite of alprazolam, a widely prescribed benzodiazepine for anxiety and panic disorders. Accurate and sensitive quantification of α-Hydroxyalprazolam in biological matrices is crucial for clinical and forensic toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, but the polar nature of α-Hydroxyalprazolam, due to its hydroxyl group, necessitates a derivatization step to improve its chromatographic properties and thermal stability. This application note details protocols for the derivatization of α-Hydroxyalprazolam to enhance its volatility and produce characteristic mass spectra for reliable GC-MS analysis.
The primary goal of derivatization is to replace the active hydrogen in the hydroxyl group with a nonpolar protecting group. This process decreases the polarity of the analyte, reduces peak tailing, and improves its thermal stability in the GC injector and column. The most common derivatization techniques for α-Hydroxyalprazolam are silylation and acylation.
Mechanism of Action of Alprazolam
Alprazolam, the parent drug of α-Hydroxyalprazolam, exerts its anxiolytic effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates this mechanism.
Experimental Protocols
This section provides detailed protocols for the extraction and derivatization of α-Hydroxyalprazolam from biological matrices prior to GC-MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for isolating benzodiazepines and their metabolites from complex matrices like urine and blood.[1][2]
Workflow for Solid-Phase Extraction
Protocol:
-
Enzymatic Hydrolysis (for urine samples): To account for conjugated metabolites, urine specimens may be subjected to enzyme hydrolysis prior to extraction.[2]
-
SPE Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge according to the manufacturer's instructions.
-
Sample Loading: Fortify the sample with a deuterated internal standard (e.g., α-hydroxyalprazolam-D5) and load it onto the conditioned SPE cartridge.[1][3]
-
Washing: Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elution: Elute the α-Hydroxyalprazolam and other benzodiazepines using a suitable organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate) before derivatization.
Derivatization Methods
The choice of derivatizing reagent is critical for successful GC-MS analysis. Silylation is the most widely used technique for α-Hydroxyalprazolam.[4][5]
a) Silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
This method produces stable tert-butyldimethylsilyl (TBDMS) derivatives.[1][2]
Protocol:
-
To the dried extract, add the silylating agent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2]
-
Cap the vial and vortex to mix.
-
Heat the mixture for a specified time and temperature (e.g., 15 minutes at 75°C).
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
b) Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
BSTFA is another common silylating agent that forms trimethylsilyl (TMS) derivatives.[6] A catalyst such as trimethylchlorosilane (TMCS) is often added to enhance the reaction.[4][5]
Protocol:
-
Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) to the dried extract.[6]
-
Vortex the mixture thoroughly.
-
Heat the vial at a specified temperature for a set duration (e.g., 20 minutes at 80°C).[7]
-
After cooling, the sample is ready for GC-MS analysis.
c) Acylation
Acylation with reagents like acetic anhydride can also be used.[8]
Protocol:
-
Add pyridine and acetic anhydride to the dried extract.[8]
-
Heat the reaction mixture for approximately 20 minutes.[8]
-
The resulting acetylated derivative is then analyzed by GC-MS.
Quantitative Data
The following table summarizes typical quantitative parameters for the GC-MS analysis of derivatized α-Hydroxyalprazolam.
| Parameter | Silylation (TBDMS derivative) | Silylation (TMS derivative) | Acylation | Reference |
| Linearity Range | 50-2000 ng/mL | Not explicitly stated | Not explicitly stated | [1] |
| Within-run Precision (CV%) | < 3% (at 100 ng/mL) | Not explicitly stated | 1.13 - 4.87% | [1][8] |
| Between-day Precision (CV%) | Not explicitly stated | Not explicitly stated | 1.12 - 4.94% | [8] |
| Internal Standard | α-hydroxyalprazolam-D5 | α-hydroxyalprazolam-d5 | Not explicitly stated | [1][3] |
GC-MS Parameters
Optimized GC-MS conditions are essential for the separation and detection of derivatized α-Hydroxyalprazolam.
| Parameter | Typical Value |
| GC Column | Methyl silicone capillary column (e.g., VF-5ms) |
| Injector Temperature | 270°C |
| Oven Temperature Program | Initial temp: 60°C, ramp to 270°C at 10°C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Note: These are example parameters and should be optimized for the specific instrument and application.
Conclusion
Derivatization is a critical step for the robust and sensitive analysis of α-Hydroxyalprazolam by GC-MS. Silylation with reagents such as MTBSTFA or BSTFA is a well-established and reliable method for producing thermally stable derivatives suitable for gas chromatography. The protocols and data presented in this application note provide a comprehensive guide for researchers and analysts in the fields of clinical and forensic toxicology. Proper sample preparation, derivatization, and optimized GC-MS conditions are paramount for achieving accurate and reproducible quantitative results.
References
- 1. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of alprazolam and alpha-hydroxyalprazolam in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sensitive gas chromatographic--mass spectrometric screening of acetylated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alpha-Hydroxyalprazolam Analysis in Hair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hair analysis is a valuable tool in clinical and forensic toxicology for monitoring long-term drug exposure. Unlike blood or urine, which provide a short detection window, hair incorporates drugs and their metabolites over months, creating a chronological record of use.[1] Alprazolam, a widely prescribed benzodiazepine, and its primary metabolite, alpha-hydroxyalprazolam, can be detected in hair, providing insights into patterns of use and exposure.[2]
This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in human hair samples. The methodologies described are based on established techniques for benzodiazepine analysis in hair, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.[3][4][5]
Experimental Protocols
Hair Sample Collection and Decontamination
Proper sample collection and decontamination are critical to ensure that the results reflect endogenous drug incorporation and not external contamination.
-
Collection: Collect a sample of 20-50 strands of hair (minimum 10 mg) from the posterior vertex of the scalp.[6] Note the orientation of the hair sample (root and tip) if segmental analysis is required to establish a timeline of drug exposure.[7]
-
Decontamination: To remove external contaminants, a sequential washing procedure is necessary.[7][8]
Sample Preparation and Extraction
The following protocols outline different approaches to extracting this compound from the hair matrix. The choice of method may depend on laboratory resources and desired sensitivity.
Protocol 1: Methanol Extraction
This method is rapid and suitable for screening purposes.[4]
-
Pulverization: After decontamination, cut the hair into small segments or pulverize it using a bead mill homogenizer to increase the surface area for extraction.[7]
-
Extraction:
-
Clean-up (Liquid-Liquid Extraction):
Protocol 2: Phosphate Buffer Extraction
This method can offer higher sensitivity, making it suitable for detecting single-dose administration.[4]
-
Pulverization: Prepare the hair sample as described in Protocol 1.
-
Extraction:
-
Clean-up (Liquid-Liquid Extraction):
Protocol 3: Alkaline Digestion
This method involves the complete digestion of the hair matrix.
-
Digestion:
-
Extraction:
-
After cooling, adjust the pH of the solution to 9.[10]
-
Perform a liquid-liquid extraction using a toluene:methylene chloride (7:3) mixture.[10]
-
Evaporate the organic phase to dryness.[10]
-
The residue may require derivatization before analysis, for example, with BSTFA and 1% TMCS for GC-MS analysis.[10]
-
Data Presentation
The following tables summarize quantitative data from various studies on benzodiazepine analysis in hair, which can be used as a reference for expected performance characteristics.
Table 1: Limits of Quantification (LOQ) for Benzodiazepines in Hair
| Compound | LOQ (pg/mg) | Analytical Method | Reference |
| Alprazolam & other benzodiazepines | 0.5 - 5 | UHPLC-MS/MS | [3] |
| Various Benzodiazepines | 0.1 - 5 | LC-MS/MS | [4] |
| Various Benzodiazepines | 1 - 20 | LC-MS/MS | [4] |
| Alprazolam | 25 | GC-NCI-MS | [10] |
| Various Benzodiazepines | 0.2 - 20 | LC-MS/MS | [2] |
| Various Benzodiazepines | 0.5 - 5 | LC-MS/MS | [5] |
Table 2: Recovery and Precision Data for Benzodiazepine Hair Analysis
| Parameter | Value | Compound(s) | Reference |
| Extraction Efficiency | 19% - 82% | Various Benzodiazepines | [3] |
| Intra-assay Precision | 11.1% at 25 pg/mg | Alprazolam | [10] |
| Intra-assay Precision | 5.4% at 150 pg/mg | Alprazolam | [10] |
| Inter-assay Precision | 11.2% at 25 pg/mg | Alprazolam | [10] |
| Inter-assay Precision | 5.3% at 150 pg/mg | Alprazolam | [10] |
| Extraction Recovery | 32% - 76% | Various Benzodiazepines | [5] |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the preparation of hair samples for this compound analysis.
Caption: Workflow for hair sample preparation for this compound analysis.
References
- 1. countrywidetesting.com [countrywidetesting.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Benzodiazepines and z-Drugs in Hair Using an UHPLC-MS/MS Validated Method: Application to Workplace Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of extraction procedures for benzodiazepines determination in hair by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening method for benzodiazepines and hypnotics in hair at pg/mg level by liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of benzodiazepines in human hair by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of alprazolam in hair by negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of alprazolam in hair in two cases of drug-facilitated incidents - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Quantification of alpha-Hydroxyalprazolam in Dried Blood Spots
This document provides a detailed methodology for the quantitative analysis of this compound, the primary metabolite of alprazolam, in dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Dried blood spot sampling offers a minimally invasive alternative to traditional venous blood draws, providing benefits in terms of ease of sample collection, storage, and transport.[1][2][3] This method is crucial for various applications, including therapeutic drug monitoring, clinical and forensic toxicology, and pharmacokinetic studies.
Introduction
This compound is a pharmacologically active metabolite of alprazolam, a widely prescribed benzodiazepine for anxiety and panic disorders. Monitoring its concentration in biological matrices is essential for assessing patient compliance, managing therapeutic dosage, and in toxicological investigations. Dried blood spot technology has emerged as a valuable tool in these contexts, offering enhanced analyte stability and requiring smaller sample volumes.[1][2][3][4] This application note describes a validated LC-MS/MS method for the reliable quantification of this compound in DBS.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of this compound in dried blood spots. These results demonstrate a sensitive, accurate, and precise method suitable for routine analysis.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linear Dynamic Range | 0.1 - 50 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | ≥ 0.99[2][5] |
| Calibration Model | Linear, 1/x weighting |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Recovery) |
| Low QC | 2 | ≤ 8.4[6] | ≤ 9.6[6] | 80 - 120[2][5] |
| Medium QC | 5 | ≤ 8.4[6] | ≤ 9.2[6] | 80 - 120[2][5] |
| High QC | 20 | ≤ 8.4[6] | ≤ 7.8[6] | 80 - 120[2][5] |
Table 3: Sensitivity and Recovery
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 ng/mL[1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Extraction Recovery | 81 - 106%[2] |
Experimental Protocols
This section provides detailed protocols for sample collection, preparation, and analysis.
Dried Blood Spot Collection
A standardized procedure for DBS collection is critical for data quality.
-
Preparation : Clean the patient's finger or heel with an alcohol swab and allow it to air dry completely.[7]
-
Blood Collection : Use a sterile lancet to perform a finger or heel prick.[7] Wipe away the first drop of blood.[7]
-
Spotting : Allow a large drop of blood to form and apply it to the center of the designated circle on the DBS card, ensuring the circle is completely and evenly filled.[7]
-
Drying : Allow the DBS cards to air dry in a horizontal position for at least 3-4 hours at ambient temperature, away from direct sunlight and contaminants.[7]
-
Storage : Once completely dry, store the DBS cards in sealed bags with a desiccant at room temperature or refrigerated until analysis.[7]
Sample Preparation: Extraction from DBS
This protocol outlines the extraction of this compound from the DBS matrix.
-
Punching : Using a manual or automated puncher, take a 3-mm or 6-mm disc from the center of the dried blood spot.[8]
-
Internal Standard Addition : Place the punched disc into a clean microcentrifuge tube and add the internal standard solution (e.g., deuterated this compound).
-
Extraction Solvent : Add a sufficient volume of extraction solvent. A common solvent is a mixture of acetonitrile and methanol (1:1, v/v).[4]
-
Extraction : Vortex the mixture for 1 minute, followed by sonication for 15-30 minutes to ensure complete extraction.[4]
-
Centrifugation : Centrifuge the samples to pellet any solid material.
-
Evaporation : Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of this compound.
Table 4: LC-MS/MS Instrument Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1290 Infinity LC System or equivalent |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[8] |
| Mobile Phase A | Water with 0.1% formic acid[6] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.25 - 1.0 mL/min[6][8] |
| Injection Volume | 3 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole LC/MS or equivalent[8] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[2] |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and internal standard |
| Dwell Time | Optimized for peak shape and sensitivity |
Visualizations
The following diagrams illustrate the key workflows in this application note.
Caption: Experimental workflow from sample collection to data reporting.
Caption: Detailed steps of the sample preparation protocol.
References
- 1. Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hydrocodone in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. laurentian.scholaris.ca [laurentian.scholaris.ca]
- 5. Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hy… [ouci.dntb.gov.ua]
- 6. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
Application Notes and Protocols for Enzymatic Hydrolysis of α-Hydroxyalprazolam Glucuronide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic hydrolysis of α-Hydroxyalprazolam glucuronide, a critical step in the analytical workflow for monitoring alprazolam metabolism in biological matrices.
Introduction
Alprazolam, a widely prescribed benzodiazepine, is extensively metabolized in the body, primarily by cytochrome P450 3A4 (CYP3A4), to its active metabolite, α-hydroxyalprazolam. This metabolite subsequently undergoes Phase II metabolism, where it is conjugated with glucuronic acid to form α-hydroxyalprazolam glucuronide, a more water-soluble compound that is readily excreted in the urine.[1] For accurate quantification of alprazolam and its metabolites in biological samples, particularly urine, an enzymatic hydrolysis step is essential to cleave the glucuronide moiety, converting the metabolite back to its unconjugated form, α-hydroxyalprazolam.[1][2][3] This process significantly improves detection sensitivity and accuracy in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
β-glucuronidase is the enzyme of choice for this hydrolysis, offering a milder and more specific alternative to acid hydrolysis, which can lead to the degradation of the target analyte.[1][6] Various sources of β-glucuronidase are commercially available, including those derived from Helix pomatia (snail), bovine liver, Escherichia coli (E. coli), and recombinant sources.[3][7][8][9] The selection of the enzyme and the optimization of reaction conditions are crucial for achieving complete and efficient hydrolysis.
Metabolic Pathway of Alprazolam
The metabolic conversion of alprazolam to its glucuronidated metabolite is a two-step process involving Phase I and Phase II drug metabolism.
Experimental Protocols
This section details the recommended protocols for the enzymatic hydrolysis of α-hydroxyalprazolam glucuronide in urine samples.
Materials and Reagents
-
Enzyme: β-glucuronidase (e.g., from Helix pomatia, recombinant, or E. coli)
-
Buffer: Acetate buffer (pH 4.5-5.0) or phosphate buffer (pH 6.8-7.0)
-
Internal Standard: α-hydroxyalprazolam-d5 or other suitable deuterated analog[1]
-
Sample: Urine specimen
-
Instrumentation: Water bath or incubator, pH meter, centrifuge, GC-MS or LC-MS/MS system
General Protocol for Enzymatic Hydrolysis
The following is a generalized procedure that can be adapted based on the specific enzyme and laboratory conditions.
-
Sample Preparation:
-
To 1 mL of urine sample, add an appropriate amount of the internal standard (e.g., α-hydroxyalprazolam-d5).
-
Add buffer to adjust the pH to the optimal range for the selected enzyme (e.g., 1 mL of acetate buffer, pH 4.5).[8]
-
Add the β-glucuronidase enzyme. The amount of enzyme will depend on its activity and source. For Helix pomatia β-glucuronidase, approximately 5000 units are recommended.[8]
-
-
Incubation:
-
Sample Clean-up:
-
After incubation, the sample is ready for extraction. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate the hydrolyzed α-hydroxyalprazolam.[1]
-
-
Analysis:
-
The extracted and purified sample is then analyzed by a suitable analytical method, such as LC-MS/MS or GC-MS, for the quantification of α-hydroxyalprazolam.
-
Data Presentation
The efficiency of enzymatic hydrolysis can vary depending on the enzyme source, pH, temperature, and incubation time. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of β-glucuronidase Enzymes and Optimal Conditions
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Incubation Time | Reference |
| Helix pomatia | 4.5 | 56 | 2 hours | [8] |
| Recombinant (IMCSzyme™) | Recommended optimum pH | Room Temperature or 55 | 5 minutes (RT) | [7][10] |
| E. coli | 5.5 - 7.8 | 37 | 90 minutes | [9] |
| Bovine Liver | 5.0 - 5.5 | 45 | Not specified | [9] |
Table 2: Hydrolysis Efficiency of a Recombinant β-glucuronidase (IMCSzyme™)
| Analyte | Incubation Time | Temperature (°C) | Mean Analyte Recovery (%) | Reference |
| Oxazepam Glucuronide | 5 min | Room Temperature | ≥ 94 | [7][10] |
| Lorazepam Glucuronide | 5 min | Room Temperature | ≥ 94 | [7][10] |
| Temazepam Glucuronide | 5 min | Room Temperature | ≥ 80 | [7][10] |
Note: Data for α-hydroxyalprazolam glucuronide specifically was not available in the reviewed sources, but the data for other benzodiazepine glucuronides provides a strong indication of expected performance.
Conclusion
The enzymatic hydrolysis of α-hydroxyalprazolam glucuronide is a critical step for the accurate toxicological and pharmacological analysis of alprazolam metabolism. The choice of β-glucuronidase and the careful optimization of reaction conditions are paramount for achieving reliable and reproducible results. Recombinant enzymes offer the advantage of faster hydrolysis times and milder reaction conditions. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust analytical methods for the quantification of alprazolam and its metabolites.
References
- 1. alpha-Hydroxyalprazolam glucuronide | 144964-58-9 | Benchchem [benchchem.com]
- 2. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Urinalysis of this compound, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 6. scirp.org [scirp.org]
- 7. Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimal enzymatic hydrolysis of urinary benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Detection of alpha-Hydroxyalprazolam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of immunoassays for the specific detection of alpha-hydroxyalprazolam, a primary metabolite of the widely prescribed benzodiazepine, alprazolam. The following sections detail the principles, protocols, and expected performance characteristics of a competitive enzyme-linked immunosorbent assay (ELISA) for this analyte.
Introduction
This compound is a major metabolite of alprazolam and its detection in biological fluids, such as urine and blood, is crucial for monitoring the intake of the parent drug in clinical and forensic settings. Immunoassays offer a rapid, sensitive, and high-throughput method for the screening of this metabolite. This document outlines the essential steps for developing a robust immunoassay, from immunogen synthesis to assay validation. While many commercial benzodiazepine immunoassays exhibit some cross-reactivity with this compound, developing a more specific assay can improve accuracy and reduce false negatives, especially when the parent drug concentration is low.[1][2]
Principle of the Assay
The most common immunoassay format for small molecules like this compound is the competitive ELISA. In this assay, a known amount of enzyme-labeled this compound (conjugate) competes with the unlabeled this compound present in the sample for a limited number of binding sites on a specific antibody coated onto a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound components, a substrate is added, and the resulting color development is measured spectrophotometrically. The concentration of this compound in the sample is determined by comparing the signal with a standard curve.
Quantitative Data Summary
The performance of an immunoassay is determined by its sensitivity, specificity, and precision. The following tables summarize expected quantitative data for a well-optimized this compound immunoassay.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value |
| Lower Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Lower Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Assay Range | 1 - 100 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Table 2: Cross-Reactivity Profile
The specificity of the immunoassay is determined by its cross-reactivity with structurally related compounds. The following table shows the typical cross-reactivity of a specific this compound immunoassay.
| Compound | % Cross-Reactivity |
| This compound | 100 |
| Alprazolam | < 20% |
| 4-Hydroxyalprazolam | < 10% |
| Triazolam | < 5% |
| alpha-Hydroxytriazolam | < 5% |
| Lorazepam | < 1% |
| Oxazepam | < 1% |
| Diazepam | < 1% |
| Nordiazepam | < 1% |
| 7-Aminoclonazepam | < 1% |
Note: Cross-reactivity is calculated as (IC50 of this compound / IC50 of cross-reactant) x 100.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the development of an this compound immunoassay.
Synthesis of this compound-Protein Conjugate (Immunogen)
To elicit an immune response against the small molecule this compound (a hapten), it must be conjugated to a larger carrier protein.
Logical Workflow for Immunogen Synthesis
Caption: Workflow for the synthesis of the this compound immunogen.
Protocol:
-
Hapten Derivatization: Introduce a linker with a reactive functional group (e.g., a carboxyl group) to the this compound molecule. This is a critical step that requires organic synthesis expertise. The position of the linker should be chosen to expose the unique structural features of the molecule to the immune system.
-
Carrier Protein Activation:
-
Dissolve the carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) in a suitable buffer (e.g., 0.1 M MES buffer, pH 4.7).
-
Add a molar excess of a cross-linking agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups on the protein.
-
-
Conjugation Reaction:
-
Add the derivatized this compound hapten to the activated carrier protein solution.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unreacted hapten and cross-linking reagents by dialysis against phosphate-buffered saline (PBS) or by gel filtration chromatography.
-
-
Characterization: Confirm the successful conjugation and estimate the hapten-to-protein ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Monoclonal Antibody Production
The production of high-affinity and specific monoclonal antibodies is crucial for a sensitive and reliable immunoassay.
Workflow for Monoclonal Antibody Production
Caption: Workflow for the production of monoclonal antibodies.
Protocol:
-
Immunization: Immunize mice (e.g., BALB/c) with the this compound-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Hybridoma Production:
-
After several boosts, screen the mouse serum for antibody titers against an this compound-BSA conjugate.
-
Select a mouse with a high titer and fuse its spleen cells with myeloma cells (e.g., Sp2/0-Ag14).
-
Select for fused hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
-
Screening and Cloning:
-
Screen the supernatants of the growing hybridoma colonies for the presence of antibodies that bind to the this compound-BSA conjugate but not to BSA alone, using an indirect ELISA.
-
Select positive hybridomas and subclone them by limiting dilution to ensure monoclonality.
-
-
Antibody Production and Purification:
-
Expand the selected monoclonal hybridoma cell lines in vitro in cell culture or in vivo by producing ascites fluid in mice.
-
Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
-
-
Characterization: Characterize the purified antibodies for their affinity (e.g., using surface plasmon resonance) and specificity (cross-reactivity with related compounds).
Competitive ELISA Protocol
Workflow for Competitive ELISA
Caption: Workflow for the competitive ELISA procedure.
Protocol:
-
Plate Coating:
-
Dilute the purified anti-alpha-hydroxyalprazolam monoclonal antibody in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS containing 0.05% Tween-20).
-
Add 200 µL of a blocking buffer (e.g., PBS containing 1% BSA) to each well to block any remaining protein-binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate as described above.
-
Add 50 µL of the standard solutions (containing known concentrations of this compound) or samples to the appropriate wells.
-
Immediately add 50 µL of the diluted this compound-enzyme conjugate (e.g., horseradish peroxidase - HRP conjugate) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the enzyme substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The development of a specific and sensitive immunoassay for this compound is a valuable tool for researchers and drug development professionals. The protocols outlined in these application notes provide a solid foundation for creating a robust assay. Careful optimization of each step, particularly the immunogen design and antibody selection, is critical to achieving the desired assay performance. The provided quantitative data serves as a benchmark for a well-developed assay.
References
Application of α-Hydroxyalprazolam in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-hydroxyalprazolam (α-OH-alprazolam) is a primary active metabolite of the widely prescribed benzodiazepine, alprazolam (Xanax). Its detection and quantification in biological specimens are of paramount importance in forensic toxicology to establish alprazolam ingestion, interpret potential impairment, and investigate drug-facilitated crimes. This document provides detailed application notes and experimental protocols for the analysis of α-hydroxyalprazolam in forensic settings.
Alprazolam is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme into two major metabolites: α-hydroxyalprazolam and 4-hydroxyalprazolam.[1][2] Both metabolites are pharmacologically active, but they possess lower potency than the parent drug.[2] In forensic investigations, the presence of α-hydroxyalprazolam in biological samples, such as urine and blood, serves as a reliable indicator of alprazolam exposure. In most cases, α-hydroxyalprazolam is found in the highest concentration in urine, making it a key target for analysis.[3][4]
Metabolic Pathway of Alprazolam
The metabolic conversion of alprazolam to its hydroxylated metabolites is a critical consideration in forensic toxicology. The following diagram illustrates this pathway.
Caption: Metabolic pathway of alprazolam to its primary metabolites.
Quantitative Data Summary
The following tables summarize key quantitative data for α-hydroxyalprazolam relevant to forensic toxicology.
Table 1: Pharmacokinetic and Detection Data for α-Hydroxyalprazolam
| Parameter | Matrix | Value | Reference |
| Peak Concentration (after 1 mg oral alprazolam) | Plasma | 0.18 ng/mL | [5][6] |
| Time to Peak Concentration | Plasma | 4 hours | [5][6] |
| Detection Window | Urine | Up to 48 hours after a single dose | [3][4] |
| Typical Concentration Range | Urine | 49 - 1264 ng/mL | [7][8] |
Table 2: Analytical Method Performance for α-Hydroxyalprazolam Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Plasma | - | 0.05 ng/mL | [5][6] |
| GC/EIMS | Urine | - | < 10 ng/mL | [7][8] |
| UPLC/MS/MS | Postmortem Fluids & Tissues | Varies by analyte | Varies by analyte | [9] |
| LC-MS/MS | Dried Blood Spots | - | 6.0 ng/mL | [10] |
Experimental Protocols
Protocol 1: Quantification of α-Hydroxyalprazolam in Plasma by LC-MS/MS
This protocol is based on established methods for the sensitive and specific quantification of α-hydroxyalprazolam in plasma samples.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample, add deuterated internal standards of alprazolam and α-hydroxyalprazolam.
-
Buffer the sample to an alkaline pH.
-
Extract the analytes with a 7:3 mixture of toluene and methylene chloride.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase.
2. LC-MS/MS Analysis
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (60:40) containing 0.1% formic acid.
-
Flow Rate: 250 µL/min.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM).
Protocol 2: Detection of α-Hydroxyalprazolam in Urine by GC-MS
This protocol outlines a common procedure for the detection of α-hydroxyalprazolam in urine, which often involves a hydrolysis step to cleave glucuronide conjugates.[3][4][7][8]
1. Sample Preparation
-
To a urine sample, add a β-glucuronidase enzyme solution to hydrolyze the conjugated metabolites.
-
Incubate the sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes.
-
Evaporate the extraction solvent.
-
Derivatize the dried extract to improve chromatographic performance and sensitivity. Acetylation or silylation are common derivatization methods.[3][4]
2. GC-MS Analysis
-
Gas Chromatograph: A standard gas chromatograph.
-
Column: A dual capillary column system can be used for reliable identification.[3][4]
-
Detector: A nitrogen detector or a mass spectrometer.
-
Mass Spectrometer: A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of α-hydroxyalprazolam in a forensic toxicology laboratory.
Caption: General workflow for forensic toxicological analysis.
Interpretation of Results
The presence and concentration of α-hydroxyalprazolam, in conjunction with the parent drug alprazolam, can provide valuable information for forensic interpretation:
-
Recent Use: The detection of alprazolam suggests more recent use, while the presence of only its metabolites may indicate that some time has passed since ingestion.
-
Chronic Use vs. Single Dose: The ratio of metabolite to parent drug can sometimes help differentiate between chronic use and a single, recent dose, although this can be influenced by individual metabolic differences.
-
Impairment: While therapeutic and toxic concentrations can overlap, the quantitative results for both alprazolam and α-hydroxyalprazolam, in the context of the case history and other findings, contribute to the assessment of potential impairment.
Conclusion
The analysis of α-hydroxyalprazolam is a critical component of forensic toxicology casework involving alprazolam. The methods described, particularly liquid chromatography-tandem mass spectrometry, offer the necessary sensitivity and specificity for accurate and reliable quantification. Proper interpretation of the analytical results, considering the metabolic profile of alprazolam, is essential for providing meaningful insights in forensic investigations.
References
- 1. Alprazolam - Wikipedia [en.wikipedia.org]
- 2. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Detection of alprazolam (Xanax) and its metabolites in urine using dual capillary column, dual nitrogen detector gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Urinalysis of this compound, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. libraryonline.erau.edu [libraryonline.erau.edu]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: α-Hydroxyalprazolam LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of α-Hydroxyalprazolam.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the analysis of α-Hydroxyalprazolam, leading to inaccurate quantification due to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact α-Hydroxyalprazolam analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as α-Hydroxyalprazolam, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or blood).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results.[1] For α-Hydroxyalprazolam, ion enhancement has been observed in urine samples, while other benzodiazepines in the same panel might experience ion suppression.[2]
Q2: My α-Hydroxyalprazolam signal is inconsistent and shows poor reproducibility between samples. Could this be a matrix effect?
A2: Yes, inconsistent and irreproducible signals are hallmark signs of matrix effects. Variations in the composition of the biological matrix from different individuals can lead to different degrees of ion suppression or enhancement, causing variability in the analytical results. Using a stable isotope-labeled internal standard, such as α-Hydroxyalprazolam-d5, is a common and effective strategy to compensate for these variations.[3]
Q3: I am observing significant ion enhancement for α-Hydroxyalprazolam. What are the common causes and how can I mitigate this?
A3: Ion enhancement for α-Hydroxyalprazolam can occur due to co-eluting matrix components that improve the ionization efficiency of the analyte.[2] To mitigate this, consider the following strategies:
-
Optimize Chromatographic Separation: Improve the separation of α-Hydroxyalprazolam from interfering matrix components by adjusting the gradient, flow rate, or switching to a different column chemistry.[4]
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds before injection.[5][6]
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion enhancement. However, ensure that the diluted concentration of α-Hydroxyalprazolam remains above the lower limit of quantitation (LLOQ).
Q4: What is the best sample preparation technique to minimize matrix effects for α-Hydroxyalprazolam analysis?
A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective in reducing matrix effects for benzodiazepine analysis, including α-Hydroxyalprazolam.[5][7]
-
LLE: A common LLE method involves extraction with a mixture of toluene and methylene chloride after alkalinizing the plasma sample.[8]
-
SPE: Mixed-mode SPE, such as Oasis MCX, has been shown to provide superior cleanup compared to reversed-phase SPE by reducing matrix effects.[6][9]
The choice between LLE and SPE will depend on the specific matrix, required throughput, and available resources.
Q5: How can I quantitatively assess the extent of matrix effects in my α-Hydroxyalprazolam assay?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of α-Hydroxyalprazolam in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. It is recommended to evaluate this across multiple lots of the biological matrix.[2]
Quantitative Data Summary
The following tables summarize quantitative data related to matrix effects and analytical parameters for α-Hydroxyalprazolam from various studies.
Table 1: Matrix Effect Data for α-Hydroxyalprazolam in Urine
| Parameter | Value | Reference |
| Matrix Effect | 35% Ion Enhancement | [2] |
| Standard Deviation (across 6 lots of urine) | < 15% | [2] |
| Corrected Matrix Effect (with internal standard) | < 20% | [2] |
Table 2: LC-MS/MS Method Parameters for α-Hydroxyalprazolam in Plasma
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | [8] |
| Linearity Range | 0.05 - 50 ng/mL | [8] |
| Intra-assay %CV | ≤ 8.4% | [8] |
| Inter-assay %CV | 7.8% - 9.6% | [8] |
| Accuracy | ≤ ± 6.6% | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for α-Hydroxyalprazolam from Plasma
This protocol is adapted from a validated method for the quantification of alprazolam and α-hydroxyalprazolam in human plasma.[8]
-
Sample Preparation:
-
To 1 mL of plasma sample, add the deuterated internal standards for alprazolam and α-hydroxyalprazolam.
-
Buffer the plasma sample to an alkaline pH.
-
-
Extraction:
-
Add 5 mL of an extraction solvent mixture of toluene/methylene chloride (7:3 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the HPLC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for α-Hydroxyalprazolam from Urine
This protocol is a generalized procedure based on mixed-mode SPE methods for benzodiazepines.[2][6]
-
Sample Pre-treatment:
-
To 100 µL of urine, add an internal standard and 200 µL of 4% H3PO4.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis MCX µElution plate with methanol followed by water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE plate.
-
-
Washing:
-
Wash the plate with 200 µL of 0.1 N HCl.
-
Wash the plate with 200 µL of methanol.
-
-
Elution:
-
Elute the analytes with 2 x 25 µL of 50:50 acetonitrile:methanol containing 5% strong ammonia solution.
-
-
Dilution and Analysis:
-
Dilute the eluate with 150 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) prior to LC-MS/MS analysis.[2]
-
Visualizations
Caption: A flowchart for identifying and mitigating matrix effects.
Caption: A generalized workflow for α-Hydroxyalprazolam analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
Technical Support Center: HPLC Analysis of α-Hydroxyalprazolam
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the peak shape of alpha-Hydroxyalprazolam (α-OH-Alprazolam) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for α-Hydroxyalprazolam?
The most frequent issue is peak tailing . This occurs because α-Hydroxyalprazolam, like other benzodiazepines, contains basic nitrogen groups. These groups can interact strongly with acidic residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases.[1][2] This secondary interaction mechanism, in addition to the primary reversed-phase retention, leads to a distorted, tailing peak.[3][4]
Q2: How does mobile phase pH impact the peak shape of α-Hydroxyalprazolam?
Mobile phase pH is a critical factor for ionizable compounds like α-Hydroxyalprazolam.[5] Adjusting the pH can suppress the ionization of either the analyte or the stationary phase silanol groups, thereby minimizing unwanted secondary interactions.
-
Low pH (pH 2.5-3.5): At a low pH, the acidic silanol groups on the stationary phase are fully protonated (Si-OH), making them neutral.[1][6] This prevents ionic interaction with the (now protonated and positively charged) basic analyte, significantly improving peak symmetry.[7]
-
Mid-Range pH (pH 4-7): This range is often problematic. The silanol groups become partially ionized (SiO-), creating strong ionic attractions with the positively charged analyte, which is a primary cause of severe peak tailing.[6]
-
High pH (pH > 8): At a sufficiently high pH, the basic α-Hydroxyalprazolam is in its neutral form. This eliminates the ionic interaction with the now fully deprotonated silanol surface, which can also lead to improved peak shape. However, using high pH requires a pH-stable HPLC column to prevent dissolution of the silica stationary phase.[7][8]
Q3: What type of HPLC column is best for analyzing α-Hydroxyalprazolam?
Choosing the right column is essential for achieving a good peak shape.
-
End-Capped Columns: Use columns that are thoroughly "end-capped." End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[1][6]
-
Type B Silica Columns: Modern columns packed with high-purity, Type B silica have a lower concentration of acidic silanol groups and trace metals compared to older Type A silica, resulting in significantly better peak shapes for basic compounds.[2]
-
Hybrid Particle Columns: Columns with hybrid silica-polymer particles offer excellent pH stability, allowing for a wider range of mobile phase conditions to be explored for method optimization.
Q4: My α-Hydroxyalprazolam peak is fronting, not tailing. What could be the cause?
Peak fronting is less common than tailing for this analyte but can occur. The primary causes are typically:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a fronting peak.[9]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including fronting.[2]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and fixing tailing peaks for α-Hydroxyalprazolam.
Caption: Troubleshooting workflow for peak tailing.
-
Baseline Experiment: Prepare your standard mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, pH ~2.7). Run your sample and record the peak asymmetry factor.
-
Prepare Acidic Buffers: Prepare two aqueous mobile phase components using certified buffers at pH 2.5 and pH 3.5. Common choices include phosphate or formate buffers.
-
Run Low pH Experiments: Equilibrate the column with the pH 2.5 mobile phase mixture and inject the sample. Repeat with the pH 3.5 mixture.
-
Prepare Basic Buffer (Optional): If you have a pH-stable column, prepare an aqueous mobile phase component using a buffer at pH 9.0 (e.g., ammonium bicarbonate).
-
Run High pH Experiment: Equilibrate the pH-stable column with the pH 9.0 mobile phase mixture and inject the sample.
-
Compare Data: Analyze the chromatograms from each run and compare the peak asymmetry.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte | α-Hydroxyalprazolam | α-Hydroxyalprazolam | α-Hydroxyalprazolam |
| Column Type | Standard C18 (Type A) | End-Capped C18 (Type B) | End-Capped C18 (Type B) |
| Mobile Phase A | 10 mM Phosphate Buffer | 10 mM Phosphate Buffer | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| pH (Aqueous) | 6.5 | 6.5 | 2.7 |
| Expected Asymmetry | > 2.0 (Severe Tailing) | 1.5 - 1.8 (Moderate Tailing) | 1.0 - 1.3 (Good Symmetry) |
This table presents expected outcomes based on chromatographic principles for illustrative purposes.
Guide 2: Correcting Peak Fronting
Peak fronting is typically simpler to resolve as it often relates to the sample and injection conditions.
-
Assess Sample Concentration: Review the concentration of your current sample.
-
Perform Serial Dilution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) using the mobile phase as the diluent.
-
Inject Diluted Samples: Inject the diluted samples, starting with the most dilute. Observe if the peak shape becomes more symmetrical. If it does, the original issue was mass overload.[9]
-
Check Injection Solvent: If dilution does not help, assess your sample solvent. If the sample is dissolved in a strong solvent (like 100% Acetonitrile or DMSO) while the mobile phase is weak (e.g., 10% Acetonitrile), this mismatch can cause distortion.
-
Re-dissolve Sample: If a solvent mismatch is suspected, evaporate the sample solvent and reconstitute the sample in the initial mobile phase. Inject again and observe the peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. agilent.com [agilent.com]
- 8. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 9. bvchroma.com [bvchroma.com]
reducing ion suppression for alpha-Hydroxyalprazolam in mass spectrometry
Welcome to the technical support center for the analysis of alpha-Hydroxyalprazolam using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.
Troubleshooting Guides
This section addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
Question: My this compound signal is low and inconsistent in plasma/urine samples compared to the neat standard. What is the likely cause and how can I fix it?
Answer:
This is a classic indication of ion suppression , a matrix effect where co-eluting endogenous components from the biological sample interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to poor sensitivity, accuracy, and reproducibility.
Here are steps to troubleshoot and mitigate this issue:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Mixed-mode SPE, such as with Oasis MCX cartridges, can provide superior cleanup for benzodiazepines and their metabolites compared to reversed-phase SPE alone, significantly reducing matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for sample cleanup. A common method involves buffering the plasma sample to an alkaline pH and extracting with an organic solvent mixture like toluene/methylene chloride.
-
Protein Precipitation (PPT): While simpler, PPT is generally less effective at removing interferences compared to SPE or LLE and may lead to more significant ion suppression.
-
-
Improve Chromatographic Separation: Enhancing the separation between this compound and matrix interferences can reduce suppression.
-
Gradient Optimization: Modify the gradient elution profile to increase the separation of your analyte from the regions where matrix components elute.
-
Column Chemistry: Consider using a different column chemistry (e.g., C18) or a column with a different particle size to improve resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for this compound is the ideal choice to compensate for matrix effects. The SIL-IS will co-elute with the analyte and be affected by ion suppression in a similar manner, leading to a more accurate and precise analyte/internal standard ratio.
-
Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components. However, this will also dilute this compound, so this approach is only viable if your assay has sufficient sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression when analyzing this compound in biological matrices?
A1: The most common sources of ion suppression are endogenous matrix components that co-elute with this compound. These include:
-
Phospholipids: Abundant in plasma and blood samples, they are a primary cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: Non-volatile salts from the sample or mobile phase can build up in the ion source and hinder ionization.
-
Other Endogenous Molecules: Other small molecules present in biological fluids can also compete for ionization.
-
Co-administered Drugs and their Metabolites: Other drugs or their metabolites in the sample can co-elute and interfere with the ionization of your target analyte.
Q2: Can I use a structural analog as an internal standard if a stable isotope-labeled version of this compound is not available?
A2: While a SIL-IS is ideal, a structural analog can be used as an alternative. However, it is crucial to ensure that the analog has very similar chromatographic retention and ionization characteristics to this compound. If the analog separates chromatographically from the analyte, it may not experience the same degree of ion suppression, leading to inaccurate quantification.
Q3: How can I quantitatively assess the extent of ion suppression in my method?
A3: A post-column infusion experiment is a common method to evaluate ion suppression. In this experiment, a constant flow of this compound solution is infused into the mobile phase after the analytical column, while a blank, extracted matrix sample is injected. Any dip in the baseline signal for this compound indicates the retention time at which ion suppression is occurring.
Alternatively, you can compare the peak area of this compound in a post-extraction spiked matrix sample to the peak area in a neat solution at the same concentration. The percentage of signal reduction in the matrix sample represents the degree of ion suppression.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is adapted from a method for the quantitative determination of alprazolam and this compound in human plasma.
Materials:
-
Human plasma samples
-
This compound standard
-
Deuterated this compound internal standard (OH-AL-d5)
-
Saturated sodium borate buffer (pH ~9)
-
Toluene/methylene chloride (7:3, v/v)
-
Methanol
-
Water with 0.1% formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Pipette 1 mL of plasma sample into a centrifuge tube.
-
Add the deuterated internal standard solution.
-
Vortex mix and allow to equilibrate for at least 30 minutes.
-
Add 1 mL of saturated sodium borate buffer and vortex.
-
Add 7 mL of toluene/methylene chloride (7:3) extraction solvent.
-
Cap the tubes and rock mechanically for 30 minutes.
-
Centrifuge for at least 10 minutes at >2500 rpm.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of mobile phase (e.g., methanol:water with 0.1% formic acid, 60:40).
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is based on a simplified, mixed-mode SPE strategy for benzodiazepines.
Materials:
-
Urine samples
-
This compound standard
-
Deuterated internal standard
-
Oasis MCX µElution Plate
-
0.5 M Ammonium acetate buffer (pH 5.0)
-
β-glucuronidase enzyme
-
4% Phosphoric acid (H₃PO₄)
-
0.02 N Hydrochloric acid (HCl)
-
20% Methanol (MeOH)
-
Acetonitrile (ACN)
-
Elution solvent: 60:40 ACN:MeOH with 5% strong ammonia solution
-
Sample diluent: 2% ACN:1% formic acid in water
-
Vacuum manifold
Procedure:
-
Add 200 µL of urine, 20 µL of internal standard solution, and 200 µL of ammonium acetate buffer containing β-glucuronidase to the wells of the Oasis MCX µElution Plate.
-
Incubate at 50 °C for 1 hour.
-
Quench the reaction by adding 200 µL of 4% H₃PO₄.
-
Draw the pretreated samples into the sorbent bed using a vacuum.
-
Wash the wells with 200 µL of 0.02 N HCl.
-
Wash the wells with 200 µL of 20% MeOH.
-
Dry the plate under high vacuum for 30 seconds.
-
Elute the analytes with 2 x 25 µL of the elution solvent.
-
Dilute the eluted samples with 100 µL of the sample diluent before injection.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effects for Benzodiazepines (including this compound)
| Sample Preparation Technique | Average Absolute Matrix Effect (%) | Key Advantages | Reference |
| Mixed-Mode SPE (Oasis MCX) | 17.7 | Superior cleanup, reduced matrix effects | |
| Reversed-Phase SPE (Oasis HLB) | 25.3 | Good for general purpose cleanup |
Note: Lower percentage indicates less matrix effect.
Visualizations
Technical Support Center: Alpha-Hydroxyalprazolam SPE Troubleshooting
Welcome to the technical support center for Solid-Phase Extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to the recovery of alpha-Hydroxyalprazolam during SPE procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of low recovery of this compound during SPE?
A1: Low recovery of this compound can stem from several factors throughout the SPE workflow. The most common issues include:
-
Improper Sample Pre-treatment: Incorrect pH adjustment of the sample can lead to poor retention of the analyte on the SPE sorbent.[1][2]
-
Suboptimal Sorbent Selection: The choice of SPE sorbent is critical. Using a sorbent that does not have a strong affinity for this compound will result in the analyte passing through the cartridge during loading.[1][3]
-
Inefficient Analyte Binding: If the sample is loaded too quickly or if the sample solvent is too strong, the analyte may not have sufficient time or affinity to bind to the sorbent.[1][4]
-
Analyte Loss During Washing: The wash step is intended to remove interferences, but an overly strong wash solvent can prematurely elute the target analyte.[2][3]
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent, or the volume of the elution solvent may be insufficient.[1][5]
-
Instability of the Analyte: this compound, like other benzodiazepines, can be unstable under certain conditions, such as in acidic solutions if left for extended periods.[6]
Q2: What type of SPE sorbent is recommended for this compound?
A2: For the extraction of benzodiazepines and their metabolites, including this compound, various sorbents can be effective. Common choices include:
-
Reversed-Phase Sorbents (e.g., C18): These are widely used for benzodiazepine extraction from biological fluids.[7]
-
Polymer-Based Sorbents: These can offer high capacity and stability across a wide pH range.
-
Mixed-Mode Sorbents (e.g., Strong Cation Exchange - SCX): These are particularly useful as they can employ multiple retention mechanisms, which can be beneficial for cleaning up complex matrices like blood.[6]
The optimal choice will depend on the specific matrix and the desired selectivity.
Q3: What is the importance of pH during the sample loading step?
A3: The pH of the sample is a critical parameter that influences the ionization state of this compound and its interaction with the SPE sorbent.[1][2] For effective retention on a reversed-phase sorbent, the analyte should ideally be in a neutral, non-ionized state to maximize hydrophobic interactions. For ion-exchange sorbents, the pH must be adjusted to ensure the analyte carries the appropriate charge for retention. For benzodiazepines, a sample solution pH of around 9.0 has been found to be suitable for extraction in some methods.[8]
Q4: Can the flow rate affect my recovery?
A4: Yes, the flow rate during sample loading and elution can significantly impact recovery.[1][4] A flow rate that is too high during the loading step may not allow for adequate interaction between the analyte and the sorbent, leading to breakthrough (the analyte passes through the column without binding).[4] During elution, a slower flow rate can ensure that the elution solvent has enough time to disrupt the analyte-sorbent interactions and achieve a more complete recovery.
Troubleshooting Guide: Low Recovery
This guide will help you systematically troubleshoot and resolve low recovery issues with this compound.
Problem: Low recovery of this compound in the final eluate.
Step 1: Identify Where the Analyte is Being Lost
To effectively troubleshoot, it's crucial to determine at which stage of the SPE process the analyte is being lost. This can be done by collecting and analyzing the fractions from each step of the procedure: the flow-through from sample loading, the wash solution, and the final eluate.[3]
Caption: Workflow for identifying analyte loss during SPE.
Step 2: Address the Issue Based on Findings
| Analyte Found In | Potential Cause | Recommended Solution(s) |
| Load Flow-through | Inadequate Analyte Retention | 1. Check Sample pH: Ensure the pH is optimized for analyte retention on your chosen sorbent. For reversed-phase, aim for a neutral state. For ion-exchange, ensure the analyte is appropriately charged.[1][2] 2. Reduce Sample Loading Flow Rate: A slower flow rate allows for better interaction between the analyte and the sorbent.[4] 3. Evaluate Sorbent Choice: The sorbent may not be suitable for your analyte. Consider a different phase (e.g., a stronger reversed-phase or a mixed-mode sorbent).[1][3] 4. Check for Sorbent Overload: If the concentration of the analyte or other matrix components is too high, it can saturate the sorbent. Try diluting the sample or using a cartridge with a larger sorbent mass.[4] 5. Dilute the Sample in a Weaker Solvent: If the sample is dissolved in a strong organic solvent, it will not retain on the sorbent. Dilute the sample with a weaker solvent (e.g., water or buffer).[4] |
| Wash Solution | Premature Elution of Analyte | 1. Decrease Wash Solvent Strength: The organic content in your wash solvent may be too high, causing the analyte to elute prematurely. Reduce the percentage of organic solvent in the wash solution.[2][3] 2. Optimize Wash Solution pH: Ensure the pH of the wash solution maintains the desired interaction between the analyte and the sorbent. |
| Not Detected in Any Fraction (or very low in all) | Incomplete Elution or Degradation | 1. Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte. Increase the organic content or use a stronger solvent.[1] 2. Increase Elution Volume: You may not be using enough solvent to elute the entire analyte. Try passing a second or third aliquot of elution solvent through the cartridge and analyze it separately.[5] 3. Check for Analyte Degradation: this compound can be unstable in certain conditions. Ensure that samples are processed promptly, especially after acidification.[6] Consider the stability of the analyte in the solvents used.[5] 4. Ensure Proper Sorbent Conditioning and Equilibration: Failure to properly wet and prepare the sorbent can lead to inconsistent interactions and poor recovery.[1] Do not let silica-based sorbents dry out before loading the sample.[9] |
Quantitative Data Summary
The recovery of this compound can vary depending on the method and matrix. Below is a summary of reported recovery rates from various studies.
| Analyte | Matrix | SPE Sorbent | Reported Recovery | Reference |
| This compound | Oral Fluid | Varian Bond Elut | > 83% | [10] |
| This compound | Urine | Polymer-based mixed-mode | 56% - 83% (for various benzodiazepines) | [11][12] |
| Alprazolam & Metabolites | Serum | Bond-Elut C18 | 94% - 100% | [7] |
| Benzodiazepines (including Alprazolam) | Urine | Not specified | > 90% | [13] |
Experimental Protocols
Generic SPE Protocol for this compound from a Biological Matrix (e.g., Urine)
This protocol is a general guideline and should be optimized for your specific application. It is based on common practices for benzodiazepine extraction.
Caption: A typical experimental workflow for SPE of this compound.
Methodology Details:
-
Sample Pre-treatment: For urine samples, hydrolysis with β-glucuronidase is often performed to cleave conjugated metabolites.[11][14] Following this, the sample pH should be adjusted. The optimal pH will depend on the sorbent being used.
-
Conditioning: The sorbent is treated with a solvent like methanol to wet the stationary phase and activate it for sample retention.[4]
-
Equilibration: The sorbent is then rinsed with a solution that is similar in composition to the sample matrix (minus the analyte) to prepare it for the sample loading.[4] For reversed-phase sorbents, this is typically water or a buffer at the same pH as the sample.
-
Sample Loading: The pre-treated sample is passed through the SPE cartridge. A slow and consistent flow rate is crucial for efficient retention.
-
Washing: This step removes weakly bound, undesired matrix components. The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest.[15]
-
Drying: A drying step under vacuum or with nitrogen can be important, especially before elution with a non-aqueous solvent, to improve recovery.
-
Elution: A strong solvent is used to disrupt the interactions between the analyte and the sorbent, releasing the analyte from the cartridge. The choice of elution solvent is critical for achieving high recovery.
-
Post-Elution: The collected eluate is often evaporated to dryness and then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., LC-MS mobile phase).[13]
References
- 1. specartridge.com [specartridge.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. youtube.com [youtube.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. welchlab.com [welchlab.com]
- 6. itspsolutions.com [itspsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Urinalysis of this compound, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimization of Hydrolysis Conditions for α-Hydroxyalprazolam Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of hydrolysis conditions for α-hydroxyalprazolam conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of hydrolyzing α-hydroxyalprazolam conjugates?
A1: Alprazolam is extensively metabolized in the body, with a major metabolite being α-hydroxyalprazolam. This metabolite is then often conjugated with glucuronic acid to form α-hydroxyalprazolam glucuronide, which is more water-soluble and easily excreted in urine[1]. To accurately quantify the total amount of α-hydroxyalprazolam in a biological sample, particularly urine, it is necessary to cleave this glucuronide conjugate to release the free α-hydroxyalprazolam. This process is called hydrolysis and is a critical step for improved detection and accurate measurement by analytical methods like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][3][4].
Q2: What are the common methods for hydrolyzing benzodiazepine conjugates?
A2: The two primary methods for hydrolysis are enzymatic hydrolysis and chemical (acid) hydrolysis. Enzymatic hydrolysis, typically using β-glucuronidase, is generally preferred because it is milder and more specific, reducing the risk of analyte degradation that can occur with harsh acid hydrolysis[3].
Q3: Which type of β-glucuronidase enzyme is best for α-hydroxyalprazolam conjugates?
A3: Various sources of β-glucuronidase are available, including those from Helix pomatia (snail), bovine liver, Escherichia coli (E. coli), and recombinant enzymes[5][6][7]. While traditional enzymes like Helix pomatia have been used, recent studies have shown that recombinant β-glucuronidases can offer faster and more efficient hydrolysis, sometimes even at room temperature[6][8]. The choice of enzyme can be critical, as some studies have noted differential hydrolysis of α-hydroxyalprazolam compared to other benzodiazepine conjugates with certain enzymes[4]. For instance, one study found that a recombinant β-glucuronidase resulted in a 50% higher recovery of α-hydroxyalprazolam compared to an abalone-derived enzyme under conditions optimized for other benzodiazepines[4].
Q4: What are the key parameters to optimize for enzymatic hydrolysis?
A4: The critical parameters to optimize for effective enzymatic hydrolysis are:
-
pH: The pH of the reaction mixture significantly impacts enzyme activity. Most β-glucuronidases have an optimal pH range, often between 4.5 and 7.0[5][9].
-
Temperature: Enzyme activity is temperature-dependent. Typical incubation temperatures range from 37°C to 65°C[2][5][7]. However, some recombinant enzymes are effective at room temperature[6][8].
-
Incubation Time: The duration of the incubation needs to be sufficient to ensure complete hydrolysis. This can range from as little as 5-30 minutes for some recombinant enzymes to 2 hours or even overnight for others[2][5][6][8].
-
Enzyme Concentration: The amount of enzyme used should be optimized to achieve complete hydrolysis in a reasonable timeframe without being excessive, which can increase costs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of α-hydroxyalprazolam | 1. Incomplete Hydrolysis: Incubation time may be too short, temperature too low, or pH suboptimal for the enzyme. Enzyme concentration could also be insufficient. | 1. Optimize Hydrolysis Conditions: Systematically evaluate the effect of pH, temperature, and incubation time for your chosen enzyme. Consider increasing the enzyme concentration. For example, optimal recovery with Helix pomatia β-glucuronidase has been reported at 56°C for 2 hours at pH 4.5[5]. With a recombinant enzyme, efficient hydrolysis may be achieved in as little as 5-30 minutes[2][8]. |
| 2. Analyte Degradation: Although less common with enzymatic hydrolysis, prolonged incubation at high temperatures can lead to some degradation[10]. The stability of α-hydroxyalprazolam itself under the chosen conditions might be a factor. | 2. Use Milder Conditions: If degradation is suspected, try a lower incubation temperature or a shorter incubation time with a more efficient enzyme (e.g., a recombinant β-glucuronidase). Some studies suggest alprazolam and its metabolites are relatively stable to hydrolysis but can be sensitive to photodegradation[11][12]. | |
| 3. Matrix Effects: Components in the biological matrix (e.g., urine) can inhibit enzyme activity[9]. | 3. Sample Dilution: Diluting the urine sample (e.g., a 3-fold dilution) with the buffer before adding the enzyme can help mitigate the impact of endogenous inhibitors[9]. | |
| High variability in results | 1. Inconsistent pH: The pH of individual urine samples can vary widely (from 4.5 to 8.0), affecting enzyme performance if not properly buffered[9]. | 1. Ensure Proper Buffering: Always use a buffer of sufficient strength to bring the sample to the optimal pH for the enzyme. Verify the pH of the final reaction mixture. |
| 2. Differential Enzyme Activity: The chosen enzyme may have different efficiencies for α-hydroxyalprazolam compared to other analytes or internal standards used. | 2. Enzyme Selection and Validation: Test different types of β-glucuronidases (e.g., from different sources or recombinant) to find one that provides consistent hydrolysis for all analytes of interest. One study highlighted the differential hydrolysis of α-hydroxyalprazolam by an abalone enzyme[4]. | |
| Hydrolysis control failure | 1. Incorrect Control Concentration: The concentration of the glucuronide standard in the control may be too high for complete hydrolysis under the established conditions. | 1. Prepare Appropriate Control Concentrations: Ensure the hydrolysis control is fortified at a concentration that is challenging but achievable for the hydrolysis reaction, typically at the higher end of the linear range[13]. |
| 2. Error in Fortification Calculation: The molecular weight difference between the glucuronide conjugate and the free drug may not have been accounted for when preparing the control. | 2. Accurate Calculation: Use the correct molecular weights of the glucuronide conjugate and the parent drug to calculate the fortification level accurately[13]. |
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Benzodiazepine Conjugates
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Incubation Time | Reference |
| Helix pomatia | 4.5 | 56 | 2 hours | [5] |
| Recombinant (IMCSzyme™) | Not specified (recommended optimum) | Room Temperature | 5 minutes | [8][14] |
| Recombinant (IMCSzyme™) | Not specified | 55 | 30 minutes | [2] |
| E. coli | 5.5 - 7.8 | 37 | 90 minutes | [7] |
| Bovine Liver | 5.0 - 5.5 | 45 | Not specified | [7] |
| Patella vulgata | 3.8 - 4.5 | 60 | Not specified | [7] |
Table 2: Recovery of Benzodiazepines with a Recombinant β-Glucuronidase at Room Temperature
| Analyte | Mean Analyte Recovery (%) at 5 min |
| Oxazepam | ≥94 |
| Lorazepam | ≥94 |
| Temazepam | ≥80 |
| Data from a study using IMCSzyme™ recombinant β-glucuronidase.[8] |
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis using Helix pomatia β-Glucuronidase
This protocol is based on conditions found to be optimal for several benzodiazepine conjugates, including α-hydroxyalprazolam[5][15].
-
Sample Preparation: Pipette 1 mL of urine into a labeled test tube.
-
Buffering: Add an appropriate volume of a buffer to adjust the urine pH to 4.5.
-
Enzyme Addition: Add 5000 units of Helix pomatia β-glucuronidase to the buffered urine sample.
-
Incubation: Vortex the sample gently and incubate in a water bath at 56°C for 2 hours.
-
Cooling: After incubation, remove the sample and allow it to cool to room temperature.
-
Extraction: Proceed with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the deconjugated α-hydroxyalprazolam.
-
Analysis: Analyze the extracted sample using GC/MS or LC-MS/MS.
Protocol 2: Rapid Enzymatic Hydrolysis using a Recombinant β-Glucuronidase
This protocol is adapted from studies demonstrating rapid hydrolysis with recombinant enzymes[2][8][16].
-
Sample Preparation: Pipette a specified volume of urine (e.g., 50-100 µL) into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Buffering and Enzyme Addition: Add the manufacturer-provided rapid hydrolysis buffer and the recombinant β-glucuronidase enzyme (e.g., IMCSzyme™).
-
Incubation: Vortex the sample. Incubation can be performed under one of the following conditions:
-
Room Temperature: Incubate for 5-10 minutes.
-
Elevated Temperature: Incubate at 55°C for 30 minutes.
-
-
Sample Cleanup/Dilution: Depending on the subsequent analysis, either stop the reaction and dilute the sample or proceed directly to a cleanup step like filtration.
-
Analysis: Analyze the sample using LC-MS/MS.
Visualizations
Caption: General workflow for enzymatic hydrolysis of α-hydroxyalprazolam conjugates.
Caption: Troubleshooting decision tree for low α-hydroxyalprazolam recovery.
References
- 1. Urinary screening for alprazolam and its major metabolites by the Abbott ADx and TDx analyzers with confirmation by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 3. scirp.org [scirp.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimal enzymatic hydrolysis of urinary benzodiazepine conjugates [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 14. Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
Technical Support Center: Resolving Isomeric Interference in α-Hydroxyalprazolam Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric interference during the analysis of α-hydroxyalprazolam.
Frequently Asked Questions (FAQs)
Q1: What is isomeric interference in the context of α-hydroxyalprazolam analysis?
A1: Isomeric interference refers to the co-elution of α-hydroxyalprazolam with one or more of its structural isomers, such as 4-hydroxyalprazolam, during chromatographic analysis. Since isomers have the same mass-to-charge ratio (m/z), they cannot be distinguished by a mass spectrometer if they are not chromatographically separated. This co-elution can lead to inaccurate quantification and misidentification of the target analyte.
Q2: Why is it crucial to resolve α-hydroxyalprazolam from its isomers?
A2: The different isomers of hydroxyalprazolam may have distinct pharmacological and toxicological properties. Therefore, accurate and independent quantification of each isomer is essential for pharmacokinetic studies, drug metabolism research, and clinical and forensic toxicology to ensure a precise understanding of their individual effects.
Q3: What are the primary analytical techniques used for the analysis of α-hydroxyalprazolam and its isomers?
A3: The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS is often preferred due to its high sensitivity and specificity, and because it typically does not require derivatization of the analytes.[1][2] GC-MS is also a powerful technique but usually requires a derivatization step to improve the volatility and chromatographic behavior of the polar hydroxylated metabolites.[3][4]
Q4: Can immunoassays be used for the specific quantification of α-hydroxyalprazolam?
A4: Immunoassays are generally used for initial screening purposes and may exhibit cross-reactivity with other benzodiazepines and their metabolites. They are not suitable for the specific quantification of individual isomers like α-hydroxyalprazolam due to this lack of specificity. Confirmatory analysis using chromatographic techniques like LC-MS/MS or GC-MS is necessary for accurate identification and quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of α-hydroxyalprazolam, with a focus on resolving isomeric interference.
Problem 1: Poor chromatographic resolution or co-elution of α-hydroxyalprazolam and an isomeric peak.
Symptoms:
-
A single, broad, or asymmetric peak is observed where two or more isomers are expected.
-
Inconsistent quantitative results.
-
Inability to accurately identify and quantify α-hydroxyalprazolam.
Possible Causes and Solutions:
-
Inadequate Chromatographic Conditions: The chosen column, mobile phase, or gradient program may not be optimal for separating the isomers.
-
Solution 1: Optimize the Mobile Phase.
-
Adjust the organic modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Modify the mobile phase pH: The pH of the mobile phase can significantly affect the retention times of benzodiazepines and their metabolites.[5][6] Experiment with slight adjustments to the pH of the aqueous portion of the mobile phase to improve separation. For example, using a mobile phase with a high pH (e.g., pH 9 with ammonium bicarbonate) has been shown to improve retention and signal intensity for some benzodiazepines.[6]
-
Alter the gradient: A shallower gradient can increase the separation time between closely eluting peaks, providing better resolution.
-
-
Solution 2: Change the Stationary Phase.
-
If using a standard C18 column, consider a column with a different selectivity. A biphenyl stationary phase, for instance, can offer different selectivity for benzodiazepines and may resolve isomers that co-elute on a C18 column.[7]
-
For enantiomeric separation (if dealing with chiral isomers), a chiral stationary phase, such as a chiral-α1-acid glycoprotein (AGP) column, is necessary.[8]
-
-
Solution 3: Adjust Flow Rate and Temperature.
-
Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Optimizing the column temperature can also impact selectivity and efficiency.
-
-
-
Suboptimal Mass Spectrometry Parameters: While MS/MS cannot separate co-eluting isomers, optimizing parameters may help in their differentiation if there are subtle differences in their fragmentation patterns.
-
Solution: Optimize Collision Energy.
-
Carefully optimizing the collision energy for the specific multiple reaction monitoring (MRM) transitions of α-hydroxyalprazolam and its potential interfering isomers may reveal differences in their fragmentation patterns, which could aid in their differentiation, although chromatographic separation is the preferred solution.[9][10][11]
-
-
Problem 2: Inaccurate quantification of α-hydroxyalprazolam due to suspected isomeric interference.
Symptoms:
-
Higher than expected concentrations of α-hydroxyalprazolam.
-
Poor reproducibility of quantitative results.
-
Failure to meet validation criteria for accuracy and precision.
Possible Causes and Solutions:
-
Co-elution Leading to Inflated Signal: An interfering isomer co-eluting with α-hydroxyalprazolam will contribute to the measured signal, leading to overestimation.
-
Solution 1: Confirm Peak Purity.
-
If using a photodiode array (PDA) detector in addition to the mass spectrometer, assess the peak purity. Different spectra across the peak suggest the presence of more than one compound.
-
Examine the ion ratios of qualifier to quantifier ions across the chromatographic peak. A consistent ion ratio supports peak homogeneity.
-
-
Solution 2: Employ a Validated Separation Method.
-
Solution 3: Use Isomer-Specific Reference Standards.
-
Analyze certified reference standards of α-hydroxyalprazolam and its potential isomeric interferents (e.g., 4-hydroxyalprazolam) individually to determine their retention times under your chromatographic conditions. This will confirm if co-elution is occurring.
-
-
Experimental Protocols
LC-MS/MS Method for the Simultaneous Quantification of Alprazolam, α-Hydroxyalprazolam, and 4-Hydroxyalprazolam in Plasma
This protocol is based on a published method and is intended as a starting point for method development and validation.[12]
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add an internal standard (e.g., deuterated α-hydroxyalprazolam).
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Chromatographic Conditions
-
Column: A reversed-phase column suitable for the separation of benzodiazepines (e.g., a C18 or biphenyl column).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: Develop a gradient elution program that provides optimal separation of α-hydroxyalprazolam and 4-hydroxyalprazolam.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for HPLC.
-
Column Temperature: Maintained at a constant temperature, e.g., 40 °C.
4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for α-hydroxyalprazolam, 4-hydroxyalprazolam, and the internal standard.
GC-MS Method for the Analysis of α-Hydroxyalprazolam in Urine
This protocol involves derivatization and is based on established methods for benzodiazepine analysis by GC-MS.[3][4]
1. Sample Preparation
-
Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase to hydrolyze the glucuronide conjugates of the metabolites.
-
Liquid-Liquid Extraction: Extract the free metabolites from the hydrolyzed urine using an appropriate organic solvent.
-
Derivatization: Evaporate the organic extract to dryness and derivatize the residue with a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives.[4]
2. GC-MS Instrumentation
-
Gas Chromatograph: A GC system equipped with a capillary column.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM).
3. Chromatographic Conditions
-
Column: A capillary column suitable for the analysis of derivatized drugs of abuse (e.g., a methyl silicone column).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: Develop a temperature program that separates the derivatized isomers.
4. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized α-hydroxyalprazolam and its isomers.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of α-hydroxyalprazolam.
Table 1: LC-MS/MS Method Performance
| Parameter | α-Hydroxyalprazolam | 4-Hydroxyalprazolam | Reference |
| Limit of Quantitation (LOQ) | 0.05 ng/mL | 0.05 ng/mL | [12] |
| Linearity Range | 0.05 - 50 ng/mL | 0.05 - 50 ng/mL | [12] |
| Intra-assay Precision (%CV) | ≤ 8.4% | Not specified | [2] |
| Inter-assay Precision (%CV) | 7.8% - 9.6% | Not specified | [2] |
| Accuracy | ≤ ± 6.6% | Not specified | [2] |
| Extraction Recovery | > 82% | > 82% | [12] |
Table 2: GC-MS Method Performance
| Parameter | α-Hydroxyalprazolam | Reference |
| Limit of Quantitation (LOQ) | < 10 ng/mL | [14] |
| Within-run Precision (%CV) | < 5% (at 200 ng/mL) | [14] |
| Between-run Precision (%CV) | ≤ 11% (at 200 ng/mL) | [14] |
| Extraction Efficiency | > 90% | [14] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of α-hydroxyalprazolam.
Caption: Troubleshooting workflow for resolving isomeric interference.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase extraction and on-disc derivatization of the major benzodiazepines in urine using enzyme hydrolysis and Toxi-Lab VC MP3 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pak.elte.hu [pak.elte.hu]
- 11. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of alprazolam, 4- and this compound in plasma samples using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 14. Urinalysis of this compound, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in α-Hydroxyalprazolam UPLC Analysis
Welcome to the technical support center for minimizing carryover in the UPLC analysis of α-Hydroxyalprazolam. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover in UPLC analysis?
A1: Carryover refers to the appearance of a small peak corresponding to an analyte from a previous injection in a subsequent chromatogram, typically observed during a blank injection after a high-concentration sample. This phenomenon can lead to inaccurate quantification, especially for low-level samples.
Q2: Why is α-Hydroxyalprazolam prone to carryover?
A2: α-Hydroxyalprazolam, a metabolite of alprazolam, possesses physicochemical properties that can contribute to its adsorption onto surfaces within the UPLC system. Its logP value (a measure of lipophilicity) is approximately 1.53-1.70, and it has a basic pKa of around 4.97. This combination of properties can lead to interactions with various components of the UPLC system, such as tubing, seals, and the injection needle, causing it to be retained and then slowly released in subsequent runs.
Q3: What are the primary sources of carryover in a UPLC system?
A3: The most common sources of carryover are the autosampler, including the needle, injection valve, and sample loop. Other potential sources include the column, fittings, and detector flow cell. Inadequate cleaning of these components between injections is a primary cause.[1]
Q4: How can I determine if the carryover I'm observing is from my UPLC system or from contamination of my blank solution?
A4: To distinguish between system carryover and blank contamination, inject a series of blanks. If the peak area of the analyte decreases with each subsequent blank injection, it is likely due to system carryover. If the peak area remains relatively constant across multiple blank injections, your blank solution may be contaminated.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating carryover of α-Hydroxyalprazolam in your UPLC analysis.
Issue 1: Carryover peak observed in blank injection following a high-concentration sample.
Root Cause Analysis and Solutions:
The primary suspect for this issue is inadequate cleaning of the autosampler needle and injection path. The composition and volume of the wash solvent, as well as the duration of the wash cycle, are critical factors.
Experimental Protocol: Optimizing Needle Wash Parameters
-
Objective: To determine the optimal needle wash solvent and wash time to minimize α-Hydroxyalprazolam carryover.
-
Materials:
-
α-Hydroxyalprazolam standard (high concentration, e.g., 1000 ng/mL)
-
Blank solvent (e.g., mobile phase initial conditions)
-
Various wash solvents (see Table 1)
-
ACQUITY UPLC BEH C18 column (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Procedure: a. Equilibrate the UPLC system with the initial mobile phase conditions. b. Inject the high-concentration α-Hydroxyalprazolam standard. c. Immediately follow with an injection of the blank solvent using the standard needle wash protocol. d. Analyze the chromatogram for the presence and area of the α-Hydroxyalprazolam carryover peak. e. Repeat steps b-d, each time modifying the needle wash solvent or wash time according to the parameters in Table 1 and Table 2. f. Quantify the carryover as a percentage of the high-concentration standard's peak area.
Data Presentation:
Table 1: Effect of Needle Wash Solvent Composition on α-Hydroxyalprazolam Carryover
| Wash Solvent Composition | Analyte Properties Considerations | Expected Carryover Reduction |
| 90:10 Water:Acetonitrile | Good for polar compounds, may be insufficient for α-Hydroxyalprazolam. | Low |
| 50:50 Water:Acetonitrile | Balances polarity, better solubilization of moderately polar compounds. | Moderate |
| 100% Acetonitrile | Strong organic solvent, effective for many non-polar compounds. | High |
| 100% Methanol | Alternative strong organic solvent. | High |
| 25:25:25:25 Methanol:Water:Isopropanol:Acetonitrile | A strong, broad-spectrum wash solvent. | Very High |
| 0.1% Formic Acid in 90:10 Acetonitrile:Water | Acidified wash can help disrupt ionic interactions with system surfaces. | High to Very High |
Table 2: Impact of Needle Wash Time on Carryover Reduction (Example Data for a "Sticky" Analyte)
| Needle Wash Mode | Carryover Percentage |
| Default (e.g., 6-second post-injection) | 0.006% |
| Extended (e.g., 12-second pre- and post-injection) | <0.001% |
Recommendations:
-
Start by using a wash solvent that is stronger than your initial mobile phase conditions. A mixture of organic solvents, such as the 25:25:25:25 combination, is often very effective.
-
For α-Hydroxyalprazolam, given its basic nature, an acidified wash solvent can be particularly effective at minimizing ionic interactions that lead to carryover.
-
Increase the duration of the needle wash. Implementing both a pre-injection and a post-injection wash can significantly reduce carryover.
Issue 2: Persistent carryover even after optimizing the needle wash.
Root Cause Analysis and Solutions:
If optimizing the needle wash does not resolve the issue, the carryover may be originating from other parts of the system, such as the injection valve rotor seal or the column itself.
Experimental Protocol: Isolating the Source of Carryover
-
Objective: To identify the component of the UPLC system responsible for persistent carryover.
-
Procedure: a. Injection Valve: Perform a "no-injection" or "zero-volume" injection of the blank solvent. If a carryover peak is still observed, it is likely originating from the injection valve. In this case, the rotor seal may need to be cleaned or replaced. b. Column: If the "no-injection" blank is clean, the column may be the source of carryover. To test this, replace the analytical column with a union and inject a blank after a high-concentration standard. If the carryover is significantly reduced or eliminated, the column is retaining the analyte.
-
Column Conditioning: To address column-related carryover, a more rigorous column wash is necessary.
-
Protocol:
-
Disconnect the column from the detector.
-
Wash the column with a strong, broad-spectrum solvent mixture (e.g., 50:50 isopropanol:acetonitrile) at a low flow rate for an extended period (e.g., 30-60 minutes).
-
Flush with the mobile phase B (100% organic) for 15-20 minutes.
-
Equilibrate the column with the initial mobile phase conditions before reconnecting to the detector.
-
-
Recommendations:
-
Regularly perform preventative maintenance on your UPLC system, including cleaning and replacing the injector rotor seal as recommended by the manufacturer.
-
Ensure that your gradient elution method includes a sufficient high-organic wash at the end of each run to elute any strongly retained compounds from the column.
Logical Workflow for Troubleshooting Carryover
The following diagram illustrates a step-by-step process for diagnosing and resolving carryover issues in your UPLC analysis of α-Hydroxyalprazolam.
References
Technical Support Center: Stability and Analysis of α-Hydroxyalprazolam in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of α-hydroxyalprazolam in biological samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of α-hydroxyalprazolam in biological samples?
A1: The stability of α-hydroxyalprazolam can be influenced by several factors, including storage temperature, pH of the matrix, exposure to light, and the number of freeze-thaw cycles. Elevated temperatures and acidic pH conditions, in particular, have been shown to promote the degradation of alprazolam and its metabolites.
Q2: What are the optimal storage conditions for ensuring the long-term stability of α-hydroxyalprazolam in plasma and urine?
A2: For long-term storage, it is recommended to keep biological samples frozen at -20°C or, ideally, -80°C.[1] Storing samples at these low temperatures minimizes chemical and enzymatic degradation. It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.
Q3: How many freeze-thaw cycles can samples containing α-hydroxyalprazolam typically withstand without significant degradation?
A3: While specific data for α-hydroxyalprazolam is limited, studies on other benzodiazepines suggest that samples are generally stable for up to three to five freeze-thaw cycles when stored at -20°C.[2] However, it is best practice to validate the freeze-thaw stability for your specific matrix and storage conditions.
Q4: Can the choice of anticoagulant affect the stability of α-hydroxyalprazolam in blood samples?
A4: While specific studies on the effect of different anticoagulants on α-hydroxyalprazolam stability were not found, it is a critical parameter to consider in any stability study design. Anticoagulants can influence the pH of the sample and may interact with the analyte. Therefore, consistency in the anticoagulant used is crucial for reliable results.
Q5: Is α-hydroxyalprazolam sensitive to light?
A5: The parent compound, alprazolam, has been shown to be susceptible to photodegradation, especially under acidic conditions.[3][4] While specific photostability studies on α-hydroxyalprazolam in biological matrices are not extensively detailed, it is prudent to protect samples from light during collection, processing, and storage to prevent potential degradation.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of α-hydroxyalprazolam in biological samples.
Issue 1: Poor Linearity in Calibration Curve
-
Symptom: The calibration curve for α-hydroxyalprazolam does not meet the acceptance criteria for linearity (e.g., r² < 0.99).
-
Possible Causes & Solutions:
-
Adsorption: α-Hydroxyalprazolam, being a polar molecule, can adsorb to active sites in the GC inlet liner or on the LC column.
-
Solution (GC-MS): Use a deactivated inlet liner and a properly conditioned column. Consider derivatization (e.g., silylation) to improve thermal stability and reduce polarity.
-
Solution (LC-MS/MS): Use a highly deactivated (end-capped) column.
-
-
Matrix Effects: Co-eluting components from the biological matrix can cause ion suppression or enhancement in the MS source.
-
Solution: Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Utilize a stable isotope-labeled internal standard for α-hydroxyalprazolam to compensate for matrix effects.
-
-
Inappropriate Calibration Range: The selected concentration range may be too wide.
-
Solution: Narrow the calibration range or use a weighted linear regression model.
-
-
Issue 2: Peak Tailing
-
Symptom: Chromatographic peaks for α-hydroxyalprazolam are asymmetrical with a pronounced tail.
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions (LC): Residual silanol groups on the silica-based column packing can interact with the polar analyte.
-
Solution: Add a buffer (e.g., ammonium formate with formic acid) to the mobile phase to mask the silanol groups. Use a column with a less active stationary phase or consider a non-silica-based column.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination or Degradation: A void at the column inlet or a blocked frit can cause peak distortion.
-
Solution: Replace the guard column or the analytical column.
-
-
Issue 3: Low Analyte Recovery
-
Symptom: The amount of α-hydroxyalprazolam recovered after sample extraction is consistently low.
-
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen extraction solvent or SPE cartridge may not be optimal for α-hydroxyalprazolam.
-
Solution: Optimize the pH of the sample before extraction. For LLE, test different organic solvents. For SPE, experiment with different sorbents and elution solvents.
-
-
Analyte Degradation During Sample Preparation: The analyte may be degrading during the extraction process.
-
Solution: Keep samples on ice during processing and minimize the time between extraction and analysis. Ensure that any evaporation steps are conducted at a low temperature.
-
-
Quantitative Data Summary
The stability of benzodiazepines, including alprazolam and its metabolites, is highly dependent on the storage conditions. The following tables summarize the stability of benzodiazepines in various biological matrices under different conditions.
Table 1: Stability of Benzodiazepines in Whole Blood at Various Temperatures
| Compound | Concentration | Storage Temperature | Duration | % Decrease |
| Various Benzodiazepines | Low | Room Temperature | 1 year | 100% |
| High | Room Temperature | 1 year | 70% | |
| Low | 4°C | 1 year | 90-100% | |
| High | 4°C | 1 year | 50-80% | |
| Low & High | -20°C | 1 year | 10-20% | |
| Low | -80°C | 1 year | 5-12% | |
| High | -80°C | 1 year | Not significant (except for midazolam) |
Source: Adapted from studies on the stability of various benzodiazepines in whole blood.[1]
Table 2: Long-Term Stability of Benzodiazepines in Spiked Biological Fluids at -20°C
| Compound | Matrix | Duration | % Decrease from Initial Concentration |
| Flunitrazepam | Plasma, Urine | 180 days | ~40% |
| Clonazepam | Plasma, Urine | 180 days | ~40% |
| Alprazolam | Plasma, Urine | 180 days | ~20% |
| Bromazepam | Plasma, Urine | 180 days | ~20% |
| Diazepam | Plasma, Urine | 180 days | ~20% |
| Lorazepam | Plasma, Urine | 180 days | ~20% |
| Flunitrazepam | Saliva | 120 days | <60% detected |
| Clonazepam | Saliva | 120 days | <60% detected |
Source: Adapted from a stability study of six 1,4-benzodiazepines in spiked bio-fluids.[2]
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of α-hydroxyalprazolam in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike a pooled blank biological matrix (e.g., plasma, urine) with α-hydroxyalprazolam at low and high quality control (QC) concentrations. Aliquot the spiked samples into multiple vials.
-
Baseline Analysis: Analyze a set of QC samples (at least triplicate for each concentration) immediately after preparation to establish the baseline (T0) concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.
-
Thaw the samples completely at room temperature.
-
This constitutes one freeze-thaw cycle.
-
-
Analysis after Cycles: After the desired number of cycles (typically a minimum of three), analyze the QC samples.
-
Data Evaluation: Calculate the mean concentration of the QC samples after the freeze-thaw cycles and compare it to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
Protocol 2: Long-Term Stability Assessment
Objective: To evaluate the stability of α-hydroxyalprazolam in a biological matrix over an extended period.
Methodology:
-
Sample Preparation: Prepare low and high QC samples in the biological matrix of interest.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Testing Intervals: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples (at least triplicate for each concentration).
-
Analysis: Thaw the samples and analyze them along with a freshly prepared calibration curve and a set of baseline QC samples (T0).
-
Data Evaluation: Compare the mean concentration of the stored QC samples to the mean concentration of the baseline QC samples. The analyte is considered stable if the deviation is within ±15%.
Visualizations
Caption: Workflow for Freeze-Thaw and Long-Term Stability Studies.
Caption: Troubleshooting Decision Tree for Analytical Issues.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Determination of alprazolam and alpha-hydroxyalprazolam in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lctsbible.com [lctsbible.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
selecting the appropriate internal standard for alpha-Hydroxyalprazolam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of an appropriate internal standard for the quantitative analysis of alpha-Hydroxyalprazolam. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantitative analysis of this compound?
A1: The most suitable internal standard for the quantitative analysis of this compound is its stable isotope-labeled (SIL) counterpart, This compound-d5 .[1][2][3][4][5] An ideal internal standard should have physical and chemical properties that are very similar to the analyte of interest.[6] SIL internal standards are considered the gold standard because they co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer, effectively compensating for variations in sample preparation, chromatography, and matrix effects.[7][8]
Q2: Are there any alternative internal standards that can be used if this compound-d5 is not available?
A2: While a SIL internal standard is strongly recommended, structurally similar compounds can be used as an alternative. For broader benzodiazepine panels, other deuterated benzodiazepines like Nordiazepam-D5 or Oxazepam-d5 have been employed as a single internal standard for multiple analytes.[9][10][11] However, it is important to validate the performance of any alternative internal standard thoroughly to ensure it accurately mimics the behavior of this compound throughout the analytical process. The European Medicines Agency (EMA) has noted that a significant majority of submitted bioanalytical method validations utilize SIL internal standards.[8]
Q3: What are the key criteria for selecting an appropriate internal standard?
A3: The primary criteria for selecting a suitable internal standard include:
-
Structural Similarity: The internal standard should be structurally and chemically similar to the analyte.[12]
-
Co-elution: Ideally, the internal standard should elute close to the analyte without causing interference.
-
Mass Spectrometric Resolution: The internal standard's mass-to-charge ratio (m/z) should be sufficiently different from the analyte to avoid mass spectrometric cross-talk. A mass difference of 4-5 Da is generally recommended for SIL internal standards.[7]
-
Absence in Samples: The chosen internal standard must not be naturally present in the biological samples being analyzed.[12][13]
-
Commercial Availability and Purity: The internal standard should be readily available in a highly pure form.
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity of Calibration Curve | Adsorption of the analyte to active sites in the GC/LC system, especially at low concentrations. Thermal degradation of the analyte in the GC inlet. Matrix effects from co-eluting compounds. | Use a deactivated inlet liner and a properly conditioned column.[14] Consider derivatization (e.g., silylation) to improve thermal stability and reduce polarity.[14] Optimize sample cleanup procedures (e.g., SPE, LLE) to minimize matrix effects.[15] The use of a SIL internal standard is highly effective in mitigating these issues.[8] |
| Inconsistent Peak Areas/Poor Reproducibility | Inconsistent injection volumes. Leaks in the GC/LC system. Analyte loss during sample preparation. | Ensure the autosampler is functioning correctly and the syringe is clean.[14] Perform a leak check on the instrument. Add the internal standard at the earliest stage of sample preparation to account for losses during extraction and handling.[12] |
| Peak Tailing | Active sites in the GC inlet liner or on the analytical column. Secondary interactions between the analyte and the stationary phase. | Replace or clean the GC inlet liner.[14] Use a column with a more inert stationary phase. Optimize mobile phase composition, including pH and additives, to improve peak shape. |
| Ion Suppression or Enhancement | Co-eluting matrix components affecting the ionization of the analyte in the mass spectrometer source. | Improve chromatographic separation to resolve the analyte from interfering matrix components.[15] Employ a more rigorous sample preparation method to remove interfering substances.[15] A co-eluting SIL internal standard is the most effective way to compensate for matrix effects.[7][8] |
Experimental Protocols
Below are generalized methodologies for the analysis of this compound. Specific parameters should be optimized for individual laboratory instrumentation and matrices.
Sample Preparation: Solid-Phase Extraction (SPE)
A simplified SPE workflow is often used for the extraction of benzodiazepines from biological matrices like urine.[16]
References
- 1. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-D5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Urinalysis of this compound, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Alpha-Hydroxyalprazolam Derivatization
Welcome to the technical support center for alpha-Hydroxyalprazolam derivatization. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for gas chromatography-mass spectrometry (GC-MS) analysis?
A1: Derivatization is crucial for the successful analysis of this compound by GC-MS. The primary reasons are:
-
Increased Volatility: this compound contains a polar hydroxyl group, which makes it non-volatile. Derivatization replaces this polar group with a less polar, more volatile group, allowing the compound to be vaporized in the GC inlet without decomposition.
-
Improved Thermal Stability: The derivatized product is typically more stable at the high temperatures used in GC analysis, preventing thermal degradation and ensuring accurate quantification.[1][2]
-
Enhanced Chromatographic Properties: Derivatization can reduce peak tailing and improve peak shape by minimizing interactions between the analyte and active sites in the GC system.[2]
-
Characteristic Mass Spectra: Derivatization can produce fragments in the mass spectrometer that are characteristic of the analyte, aiding in its identification and quantification.
Q2: What are the most common derivatization techniques for this compound?
A2: The most widely used derivatization technique for this compound is silylation .[3][4][5] This involves reacting the hydroxyl group with a silylating agent to form a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether. Common silylating reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[3][5][6]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4][7][8]
Other less common techniques include acylation and alkylation .[9][10][11]
Q3: Can this compound be analyzed without derivatization?
A3: Yes, this compound can be analyzed without derivatization using Liquid Chromatography-Mass Spectrometry (LC-MS) or more specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14] This technique separates compounds in the liquid phase, eliminating the need for volatilization and thus avoiding the necessity of derivatization.[1] However, if your laboratory is equipped for GC-MS, derivatization is a necessary step.
Q4: What are the main challenges encountered during the derivatization of this compound?
A4: Researchers may face several challenges, including:
-
Incomplete Derivatization: The reaction may not go to completion, leading to low product yield and inaccurate quantification.
-
Degradation of the Analyte or Derivative: this compound or its derivative can be sensitive to temperature, moisture, and pH, leading to degradation.
-
Matrix Effects: Components in the biological matrix (e.g., urine, plasma) can interfere with the derivatization reaction or the subsequent analysis, causing ion suppression or enhancement.[15][16]
-
Formation of Byproducts: The derivatization reaction may produce unwanted side products that can interfere with the analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivatization product detected | 1. Incomplete reaction. 2. Degradation of the analyte. 3. Inactive derivatizing reagent. | 1a. Optimize reaction conditions: increase temperature, extend reaction time, or use a catalyst (e.g., pyridine, TMCS).[3][17] 1b. Ensure the sample extract is completely dry before adding the derivatizing reagent, as moisture can deactivate silylating agents. 2. Avoid excessive temperatures and prolonged heating during the derivatization step. 3. Use a fresh vial of the derivatizing reagent. Store reagents under anhydrous conditions as recommended by the manufacturer. |
| Poor peak shape (e.g., tailing) | 1. Incomplete derivatization. 2. Adsorption of the analyte to active sites in the GC system. | 1. Re-optimize the derivatization protocol to ensure complete reaction. 2. Deactivate the GC inlet liner and column by silylating them before analysis. Use a liner with a deactivation layer. |
| High background noise or interfering peaks | 1. Contaminated glassware or solvents. 2. Matrix interferences. 3. Formation of byproducts. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is an effective cleanup technique.[1] 3. Adjust reaction conditions (e.g., temperature, reagent concentration) to minimize byproduct formation. |
| Inconsistent or non-reproducible results | 1. Variability in reaction conditions. 2. Instability of the derivatized product. 3. Matrix effects varying between samples. | 1. Ensure precise control over reaction temperature, time, and reagent volumes. Use an autosampler for consistent injections. 2. Analyze the derivatized samples as soon as possible. If storage is necessary, evaluate the stability of the derivatives under different conditions (e.g., temperature, light exposure). TBDMS derivatives are generally more stable than TMS derivatives.[4] 3. Use an isotopically labeled internal standard (e.g., this compound-d5) to compensate for matrix effects and variations in derivatization efficiency.[6][10] |
Quantitative Data Summary
The following table summarizes key quantitative parameters from various analytical methods for this compound, including those involving derivatization.
| Analytical Method | Derivatization Reagent | Matrix | Limit of Quantitation (LOQ) | Intra-assay %CV | Inter-assay %CV | Reference |
| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Plasma | 0.25 ng/mL | 15.8% at 0.5 ng/mL | Not Reported | [6] |
| GC-EIMS | tert-butyldimethylsilyl (-TBDMS) derivative | Urine | < 10 ng/mL | < 5% at 200 ng/mL | ≤ 11% at 200 ng/mL | [18] |
| LC-MS/MS | None | Plasma | 0.05 ng/mL | ≤ 8.4% | 9.6% at 2.0 ng/mL | [12] |
| LC-MS/MS | None | Urine | 5 ng/mL or 10 ng/mL | < 20% | < 20% | [15] |
Experimental Protocols
Protocol 1: Silylation of this compound with BSTFA + 1% TMCS for GC-MS Analysis
This protocol is a general guideline based on commonly reported procedures.[3][6]
1. Sample Preparation (e.g., from Plasma) a. To 1 mL of plasma, add an appropriate internal standard (e.g., this compound-d5). b. Add 1 mL of saturated sodium borate buffer (pH 9). c. Extract with 5 mL of an organic solvent mixture (e.g., toluene/methylene chloride, 7:3 v/v) by vortexing for 1 minute. d. Centrifuge at 3000 rpm for 10 minutes. e. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent like ethyl acetate.[3] b. Cap the vial tightly and heat at 80°C for 20 minutes.[3] c. Cool the vial to room temperature.
3. GC-MS Analysis a. Inject 1-2 µL of the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., methyl silicone) for separation. c. Set the GC-MS parameters (e.g., temperature program, ion source temperature, mass range) to optimize for the detection of the derivatized this compound.
Protocol 2: Silylation of this compound with MTBSTFA for GC-MS Analysis
This protocol is based on the use of MTBSTFA to form a more stable TBDMS derivative.[7][8]
1. Sample Preparation (e.g., from Urine) a. To 1 mL of urine, add an internal standard. b. Perform enzymatic hydrolysis if conjugated metabolites are of interest.[7][8] c. Perform solid-phase extraction (SPE) to clean up the sample and isolate the analytes.[7] d. Elute the analytes from the SPE column and evaporate the eluate to dryness.
2. Derivatization a. To the dried residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). b. Cap the vial and heat at 70°C for 30 minutes. c. Cool to room temperature before injection.
3. GC-MS Analysis a. Inject an aliquot of the derivatized sample into the GC-MS. b. Analyze using selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Visualizations
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
Caption: Troubleshooting logic for low derivatization product yield.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of 14 benzodiazepines and hydroxy metabolites, zaleplon and zolpidem as tert-butyldimethylsilyl derivatives compared with other common silylating reagents in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of alprazolam and this compound in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase extraction and on-disc derivatization of the major benzodiazepines in urine using enzyme hydrolysis and Toxi-Lab VC MP3 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive gas chromatographic--mass spectrometric screening of acetylated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. scispace.com [scispace.com]
- 15. waters.com [waters.com]
- 16. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 17. researchgate.net [researchgate.net]
- 18. Urinalysis of this compound, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to Alpha-Hydroxyalprazolam Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicological studies. This guide provides a comprehensive comparison of validated analytical methods for alpha-hydroxyalprazolam, the primary active metabolite of the widely prescribed anxiolytic, alprazolam. We delve into the experimental data and protocols of various techniques, offering a clear perspective on their performance and suitability for different research needs.
The determination of this compound concentrations in biological matrices such as plasma, urine, and dried blood spots is essential for understanding the metabolism and disposition of its parent drug.[1] The most prevalent and robust methods employed for this purpose are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2][3] However, other techniques, including gas chromatography-mass spectrometry (GC-MS) and immunoassays, also find application in specific contexts.[1][4]
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, the nature of the biological matrix, sample throughput, and available instrumentation. Below is a comparative summary of the most commonly employed techniques.
| Parameter | LC-MS/MS | GC-MS | Immunoassay |
| Sensitivity | High (LOD typically in the low ng/mL to pg/mL range)[2][3] | Moderate to High | Moderate |
| Specificity | High | High | Moderate (potential for cross-reactivity) |
| Matrix | Plasma, Urine, Dried Blood Spots, Oral Fluid[2][3][5] | Urine[4] | Urine, Blood |
| Sample Prep. | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)[1][2] | Derivatization often required[4][6] | Minimal |
| Throughput | High | Moderate | High |
| Instrumentation | LC system coupled with a tandem mass spectrometer | GC system coupled with a mass spectrometer | Plate reader or automated analyzer |
| Validation | Extensive validation required (linearity, accuracy, precision, etc.)[7][8][9] | Validation required | Validation required |
Table 1: Comparison of Analytical Methods for this compound
Performance Data from Validated LC-MS/MS Methods
LC-MS/MS stands out as the gold standard for the quantification of this compound due to its superior sensitivity and specificity. The following tables summarize key validation parameters from published LC-MS/MS methods.
Linearity and Sensitivity
| Matrix | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Plasma | 0.05 - 50 | Not Reported | 0.05 | [2] |
| Dried Blood Spots | 0.1 - 50 | 0.05 | 0.1 | [3] |
| Urine | 0.5 - 500 | Not Reported | 0.5 | [10] |
Table 2: Linearity and Sensitivity of Validated LC-MS/MS Methods
Accuracy and Precision
| Matrix | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Plasma | 2.0 | ≤ 8.4 | 9.6 | ≤ ± 6.6 | [2] |
| 5.0 | ≤ 8.4 | 9.2 | ≤ ± 6.6 | [2] | |
| 20.0 | ≤ 8.4 | 7.8 | ≤ ± 6.6 | [2] |
Table 3: Accuracy and Precision of a Validated LC-MS/MS Method in Plasma
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the key steps in the analysis of this compound by LC-MS/MS.
Sample Preparation
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix and to concentrate it for analysis.[1]
Liquid-Liquid Extraction (LLE) for Plasma Samples: [2]
-
To a plasma sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Buffer the sample to an alkaline pH.
-
Extract the analytes with an organic solvent mixture (e.g., toluene/methylene chloride).
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE) for Urine Samples: [10]
-
Pretreat urine samples, which may include enzymatic hydrolysis to cleave glucuronide conjugates.[11]
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge.
-
Load the pretreated urine sample onto the cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analytes with a solvent mixture (e.g., acetonitrile/methanol with ammonia).
-
Dilute the eluate before injection.
Chromatographic and Mass Spectrometric Conditions
Liquid Chromatography (LC): [2]
-
Column: Reversed-phase C18 column
-
Mobile Phase: Isocratic elution with a mixture of methanol and water containing formic acid.
-
Flow Rate: 250 µL/min
Tandem Mass Spectrometry (MS/MS): [2]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for both this compound and the internal standard.
Workflow for Analytical Method Validation
The validation of an analytical method is a formal process that demonstrates its suitability for the intended purpose.[8] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9]
Caption: Workflow for the validation of an analytical method.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hydrocodone in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. An Experimental Study of Diazepam and Alprazolam Kinetics in Urine and Oral Fluid Following Single Oral Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kurabiotech.com [kurabiotech.com]
- 7. waters.com [waters.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. waters.com [waters.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
A Guide to Inter-Laboratory Comparison of Alpha-Hydroxyalprazolam Measurements
This guide provides a comparative overview of various analytical methodologies for the quantification of alpha-hydroxyalprazolam, a primary metabolite of alprazolam. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods and to understand the expected performance characteristics across different laboratories.
Comparative Analysis of Analytical Methods
The accurate measurement of this compound is crucial in pharmacokinetic and toxicokinetic studies. While various methods exist, their performance characteristics can differ. The following tables summarize the quantitative data from several published studies, offering a snapshot of the analytical performance achieved by different laboratories using various techniques.
Table 1: Performance of LC-MS/MS Methods for this compound Quantification in Human Plasma
| Laboratory/Study | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Deviation) |
| Crouch et al. (1999)[1][2] | 0.05 - 50 | 0.05 | ≤ 8.4 | 7.8 - 9.6 | ≤ ± 6.6 |
| Höld et al. (1996) (GC-MS)[3] | 0.25 - 50 | 0.25 | 4.2 - 15.8 | Not Reported | Not Reported |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation
Table 2: Performance of an LC-MS/MS Method for this compound in Dried Blood Spots
| Laboratory/Study | Linearity (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) |
| A.M. Al-Asmari (2016)[4] | 2.0 - 300 | 6.0 | ≤ 15 | 80 - 120 |
%RSD: Percent Relative Standard Deviation
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below are summaries of the experimental protocols from the cited studies.
Protocol 1: LC-MS/MS Quantification in Human Plasma (Crouch et al., 1999)[1][2]
-
Sample Preparation:
-
Chromatography:
-
Detection:
Protocol 2: GC-MS Quantification in Human Plasma (Höld et al., 1996)[3]
-
Sample Preparation:
-
Addition of deuterium-labeled internal standards to plasma samples.
-
Buffering of plasma to pH 9 with saturated sodium borate buffer.[3]
-
Extraction with a toluene-methylene chloride (7:3) solution.[3]
-
Evaporation of the solvent to dryness.[3]
-
Derivatization of the residue with N,O-bis(trimethylsilyl)trifluoroacetamide containing 1% trimethylchlorosilane.[3]
-
-
Chromatography:
-
Detection:
Visualized Workflows and Pathways
To further clarify the experimental processes and logical flows, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of alprazolam and this compound in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hy… [ouci.dntb.gov.ua]
A Comparative Guide to the Analysis of alpha-Hydroxyalprazolam: LC-MS/MS vs. Immunoassay
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of two common analytical techniques for the detection of alpha-hydroxyalprazolam, the primary metabolite of alprazolam: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassay.
This document outlines the experimental protocols for both methods, presents a quantitative comparison of their performance, and visualizes the analytical workflows. The information is compiled from various studies to offer an objective overview for selecting the appropriate method for your research needs.
Quantitative Performance Comparison
The choice between LC-MS/MS and immunoassay often depends on a trade-off between specificity, sensitivity, and throughput. While LC-MS/MS is considered the gold standard for confirmatory analysis due to its high specificity and sensitivity, immunoassays are widely used for initial screening because of their speed and ease of use.
| Performance Metric | LC-MS/MS | Immunoassay |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Antibody-antigen binding. |
| Specificity | Very High (distinguishes between structurally similar compounds). | Variable (potential for cross-reactivity with other benzodiazepines and their metabolites).[1][2] |
| Sensitivity (LOD/LOQ) | High (LOD as low as 0.5 ng/mL, LOQ as low as 1.0 ng/mL).[3] | Moderate to High (cutoffs typically range from 50 to 200 ng/mL).[4][5] |
| Quantitative Accuracy | High (precise and accurate quantification over a wide dynamic range).[6][7][8] | Semi-quantitative to qualitative (provides a positive/negative result relative to a cutoff). |
| Throughput | Lower (longer analysis time per sample).[9] | High (suitable for screening large numbers of samples). |
| Sample Preparation | More complex (may require hydrolysis, extraction, and derivatization).[10][11] | Simpler (often direct analysis or simple dilution).[12] |
| Cost per Sample | Higher. | Lower. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods provide a definitive confirmation and quantification of this compound. The following protocol is a synthesis of methodologies described in the literature.[6][10][11]
1. Sample Preparation:
-
Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., using β-glucuronidase) is often performed to cleave glucuronide conjugates and measure the total concentration of the metabolite.[2][5][10]
-
Extraction:
-
Internal Standard: A deuterated internal standard of this compound is added to the sample prior to extraction to correct for matrix effects and variations in extraction recovery.[9][10]
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reverse-phase C18 column is typically employed for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is common.[3]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[6][10]
-
Analysis Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard.[6][10]
Immunoassay
Immunoassays are a rapid screening method for detecting the presence of benzodiazepines, including this compound. The protocol is generally simpler than that for LC-MS/MS.
1. Principle:
-
Immunoassays utilize antibodies that recognize and bind to specific drug classes. The binding event is then detected through various methods, such as enzyme-linked immunosorbent assay (ELISA), fluorescence polarization immunoassay (FPIA), or radioimmunoassay (RIA).
2. Sample Preparation:
-
Urine samples are often analyzed directly or after a simple dilution.[12]
-
Some methods may incorporate a hydrolysis step to improve the detection of glucuronidated metabolites.[2]
3. Assay Procedure:
-
The sample is mixed with the assay reagents, which include the antibody and a labeled drug conjugate.
-
The analyte in the sample competes with the labeled drug for binding to the antibody.
-
The signal generated is inversely proportional to the concentration of the analyte in the sample.
4. Interpretation of Results:
-
The result is typically reported as positive or negative based on a pre-defined cutoff concentration.[4] It is important to note that the cross-reactivity of the antibody with different benzodiazepines and their metabolites can vary significantly between different immunoassay kits.[1] While some immunoassays show good cross-reactivity with this compound, others may have limited detection capabilities.[1][13]
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the typical workflows for LC-MS/MS and immunoassay analysis of this compound.
Figure 1. Comparative experimental workflows for LC-MS/MS and immunoassay.
Figure 2. Decision logic for selecting an analytical method.
Conclusion
Both LC-MS/MS and immunoassay have their distinct advantages and are valuable tools for the detection of this compound. Immunoassays serve as an excellent first-line screening tool, offering rapid results for a large number of samples. However, due to the potential for cross-reactivity and the semi-quantitative nature of the results, positive immunoassay screens should be confirmed by a more specific and sensitive method.
LC-MS/MS is the definitive method for the confirmation and accurate quantification of this compound. Its high specificity and sensitivity make it indispensable for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development where precise concentration measurements are critical. The choice of method should be guided by the specific requirements of the study, considering factors such as the need for quantification, the number of samples, and budgetary constraints.
References
- 1. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 2. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. irispublishers.com [irispublishers.com]
- 5. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hy… [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. labcorp.com [labcorp.com]
- 13. Immunoassay detection of benzodiazepines and benzodiazepine metabolites in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of alpha-Hydroxyalprazolam and 4-hydroxyalprazolam for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of alpha-hydroxyalprazolam and 4-hydroxyalprazolam, the two primary metabolites of the widely prescribed anxiolytic, alprazolam. Understanding the distinct pharmacological and pharmacokinetic profiles of these metabolites is crucial for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and medicinal chemistry. This document synthesizes available experimental data to offer a clear, objective comparison.
Introduction
Alprazolam, a triazolobenzodiazepine, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with some contribution from CYP3A5.[1][2] This biotransformation results in the formation of two major hydroxylated metabolites: this compound and 4-hydroxyalprazolam. While both metabolites are pharmacologically active, they exhibit lower potency compared to the parent drug.[1] Their low plasma concentrations suggest they contribute minimally to the overall clinical effects of alprazolam.[3][4]
Pharmacological Profile: Receptor Binding Affinity
The primary mechanism of action for benzodiazepines and their active metabolites is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effects of GABA, leading to the anxiolytic, sedative, and anticonvulsant properties of these compounds. The binding affinity of a ligand to the benzodiazepine site on the GABA-A receptor is a key determinant of its potency.
While direct comparative studies providing Ki values for both metabolites from a single experiment are limited, relative potency data is available.
| Compound | Relative Potency (Benzodiazepine Receptor Binding) |
| This compound | 0.66 |
| 4-hydroxyalprazolam | 0.20 |
Data sourced from a study on the relative potencies of alprazolam metabolites.
This data indicates that this compound has a higher binding affinity for the GABA-A receptor compared to 4-hydroxyalprazolam.
Pharmacokinetic Properties
Following oral administration of alprazolam, both this compound and 4-hydroxyalprazolam are detected in the plasma at concentrations significantly lower than the parent compound, generally less than 15% of the unchanged alprazolam concentration.[3]
A study involving the administration of a single 1 mg oral dose of alprazolam provided the following pharmacokinetic parameters for the parent drug and this compound:
| Compound | Cmax (ng/mL) | Tmax (hours) |
| Alprazolam | 11.5 | 1 |
| This compound | 0.18 | 4 |
Data from a study on the quantitation of alprazolam and this compound in human plasma.[5][6]
Experimental Protocols
Benzodiazepine Receptor Binding Assay
A standard experimental protocol to determine the receptor binding affinity (Ki) of a compound for the GABA-A receptor involves a competitive radioligand binding assay.
Objective: To determine the concentration of the test compound (this compound or 4-hydroxyalprazolam) that inhibits 50% of the specific binding of a known radioligand to the GABA-A receptor (IC50), from which the Ki value can be calculated.
Materials:
-
Rat or mouse brain tissue (cortex or cerebellum) as a source of GABA-A receptors.
-
Radioligand, typically [3H]Flumazenil or [3H]Ro 15-1788.
-
Unlabeled competitor for non-specific binding determination (e.g., Diazepam).
-
Test compounds (this compound, 4-hydroxyalprazolam).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the pellet multiple times by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In triplicate, set up assay tubes containing:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, a high concentration of unlabeled competitor, and membrane preparation.
-
Competition: Radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Incubate the tubes to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
LC-MS/MS Method for Quantification in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of alprazolam and its metabolites in biological matrices.
Objective: To accurately measure the concentrations of this compound and 4-hydroxyalprazolam in plasma samples.
Materials:
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer).
-
Reversed-phase C18 HPLC column.
-
Plasma samples.
-
Internal standards (deuterated analogs of the analytes).
-
Organic solvents (e.g., methanol, acetonitrile).
-
Formic acid.
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents.
Procedure:
-
Sample Preparation:
-
Spike plasma samples with internal standards.
-
Perform protein precipitation, typically with acetonitrile.
-
Extract the analytes from the plasma matrix using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the HPLC column.
-
Elute the analytes using a gradient of mobile phases (e.g., water with formic acid and methanol/acetonitrile with formic acid). The gradient is optimized to achieve separation of the parent drug and its metabolites.
-
-
Mass Spectrometric Detection:
-
Ionize the eluted compounds using an electrospray ionization (ESI) source in positive ion mode.
-
Perform tandem mass spectrometry using selected reaction monitoring (SRM) to detect and quantify the specific parent-to-product ion transitions for each analyte and internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the analytes.
-
Determine the concentrations of this compound and 4-hydroxyalprazolam in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
GABA-A Receptor Signaling Pathway
Experimental Workflow Overview
Conclusion
References
- 1. Differential metabolism of alprazolam by liver and brain cytochrome (P4503A) to pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and psychomotor performance of alprazolam: concentration-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of alprazolam. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Hydroxyalprazolam: A Comparative Analysis of Urine and Plasma Concentrations
A comprehensive guide for researchers and drug development professionals on the relative levels of alpha-hydroxyalprazolam in urine and plasma, supported by experimental data and detailed analytical protocols.
This compound is the primary active metabolite of the widely prescribed benzodiazepine, alprazolam. Understanding its pharmacokinetic profile, including its distribution and elimination, is crucial for clinical monitoring, forensic toxicology, and drug development. This guide provides a comparative analysis of this compound levels in two key biological matrices: urine and plasma.
Quantitative Comparison of this compound Levels
The concentration of this compound differs significantly between urine and plasma, primarily due to its metabolic pathway and subsequent renal excretion. The following table summarizes representative quantitative data from scientific literature.
| Biological Matrix | Analyte | Concentration Range / Mean Peak Concentration | Analytical Method | Noteworthy Findings |
| Urine | This compound | 49 - 1264 ng/mL[1] | GC/MS | Found in the highest concentration among alprazolam and its metabolites in most urine specimens.[2][3] |
| This compound | Median: 209 ng/mL[4] | LC-MS/MS | ||
| Plasma | This compound | Mean Peak: 0.18 ng/mL (after a 1-mg oral dose of alprazolam)[5][6] | HPLC-MS-MS | Undetectable by 36 hours post-dose.[5][6] Plasma concentrations are consistently less than 4% of the parent drug, alprazolam.[7] |
Metabolic and Excretory Pathway of Alprazolam
The metabolic conversion of alprazolam to this compound and its subsequent elimination is a critical process influencing its detection in different biological fluids.
Caption: Metabolic pathway of alprazolam from oral administration to urinary excretion of its major metabolite.
Experimental Protocols
Detailed methodologies are essential for the accurate quantification of this compound in both urine and plasma. The following protocols are based on established analytical methods.[1][5][6]
Analysis of this compound in Urine by Gas Chromatography/Mass Spectrometry (GC/MS)
This method is a confirmatory procedure for the detection and quantification of this compound in urine.
Caption: Experimental workflow for the analysis of this compound in urine.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To a urine specimen, add a solution of β-glucuronidase to hydrolyze the this compound glucuronide conjugate, liberating the free form of the metabolite.[8]
-
Extraction: Adjust the pH of the hydrolyzed urine to alkaline and perform a liquid-liquid extraction using an organic solvent mixture.
-
Derivatization: Evaporate the organic extract to dryness and reconstitute in a derivatizing agent, such as a silylating reagent, to improve the chromatographic properties of the analyte.[1]
2. Instrumental Analysis:
-
Gas Chromatography (GC): Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for benzodiazepine analysis.
-
Mass Spectrometry (MS): Couple the GC to a mass spectrometer operating in either single ion monitoring (SIM) or full scan mode for detection and quantification.
Analysis of this compound in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS)
This highly sensitive and specific method is ideal for quantifying the low concentrations of this compound found in plasma.[5][6]
Caption: Experimental workflow for the analysis of this compound in plasma.
1. Sample Preparation:
-
Extraction: Buffer plasma samples to an alkaline pH and perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., toluene/methylene chloride).[5][6] Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up and concentration.
-
Reconstitution: Evaporate the extraction solvent to dryness and reconstitute the residue in the HPLC mobile phase.[5][6]
2. Instrumental Analysis:
-
High-Performance Liquid Chromatography (HPLC): Inject the reconstituted sample onto a reversed-phase HPLC column (e.g., C18).[5][6] Use an isocratic or gradient elution with a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a modifier like formic acid.[5][6]
-
Tandem Mass Spectrometry (MS-MS): Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5][6] Monitor specific precursor-to-product ion transitions for this compound in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5][6]
Conclusion
The comparative analysis of this compound in urine and plasma reveals substantial differences in concentration, with levels being significantly higher in urine. This is attributed to the extensive metabolism of alprazolam and the renal clearance of its conjugated metabolite. For routine monitoring of alprazolam use, urine is the preferred matrix due to the higher concentrations and longer detection window of this compound.[9] Conversely, plasma analysis provides a more direct measure of the pharmacologically active unbound metabolite at a specific time point, which is critical for pharmacokinetic and pharmacodynamic studies, albeit requiring highly sensitive analytical techniques due to its low concentrations. The choice of biological matrix and analytical methodology should be guided by the specific objectives of the research or clinical application.
References
- 1. Urinalysis of this compound, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of alprazolam (Xanax) and its metabolites in urine using dual capillary column, dual nitrogen detector gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Urinary screening for alprazolam and its major metabolites by the Abbott ADx and TDx analyzers with confirmation by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcentral.com [medcentral.com]
A Comparative Analysis of Alpha-Hydroxyalprazolam to Alprazolam Concentration Ratios in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the concentration ratios of alpha-hydroxyalprazolam, the primary active metabolite, to its parent drug, alprazolam. Understanding this metabolic ratio is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document summarizes key experimental data, details analytical methodologies, and visualizes the metabolic and experimental processes.
Quantitative Data Summary
The concentration ratio of this compound to alprazolam can vary significantly depending on the biological matrix, dosage, and individual patient metabolism. The following tables summarize findings from studies in human plasma and urine.
Table 1: Concentration Ratios of this compound to Alprazolam in Human Plasma (Single Dose)
| Parameter | Alprazolam | This compound | Ratio (Metabolite/Parent) | Study Population | Dosage | Analytical Method |
| Mean Peak Concentration (Cmax) | 11.5 ng/mL (at 1 hour post-dose) | 0.18 ng/mL (at 4 hours post-dose) | ~0.016 (at respective Cmax times) | 10 healthy subjects | 1 mg oral | HPLC-MS/MS |
Table 2: Concentration Ratios of this compound to Alprazolam in Human Urine
| Parameter | Alprazolam | This compound | Ratio (Metabolite/Parent) | Study Population | Dosage | Analytical Method |
| Median Concentration | 96 ng/mL | 209 ng/mL | 2.18 | 25,667 patients | Varied | Not specified |
| Median Concentration | 69.90 ng/mL | Not specified | 1.98 | 25,718 patients | Varied | Not specified |
Metabolic Pathway of Alprazolam
Alprazolam is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This process involves the hydroxylation of the alprazolam molecule at two main positions, leading to the formation of this compound and 4-hydroxyalprazolam.[1][2] this compound is considered the major active metabolite, although it has lower pharmacological potency compared to the parent drug.[1] The activity of CYP3A4 can be influenced by various factors, including co-administered drugs that act as inhibitors or inducers, potentially altering the metabolic ratio of alprazolam to its metabolites.[1]
Caption: Metabolic pathway of alprazolam to its primary metabolites.
Experimental Protocols
Accurate quantification of alprazolam and this compound is essential for determining their concentration ratios. Below are detailed methodologies for their analysis in plasma and urine.
Quantification in Human Plasma using LC-MS/MS
This method is highly sensitive and specific for the simultaneous determination of alprazolam and this compound in plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add an internal standard (e.g., deuterated alprazolam and this compound).
-
Vortex the sample.
-
Condition a solid-phase extraction (SPE) cartridge with methanol and then water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a solution to remove interfering substances (e.g., 5% methanol in water).
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for alprazolam, this compound, and the internal standard.
Caption: Experimental workflow for plasma analysis by LC-MS/MS.
Quantification in Human Urine using GC-MS
Gas chromatography-mass spectrometry is a robust method for the analysis of alprazolam and its metabolites in urine, often requiring hydrolysis and derivatization.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a urine sample, add a solution of β-glucuronidase to hydrolyze the glucuronide conjugates of the metabolites.
-
Incubate the mixture to allow for complete hydrolysis.
-
Add an internal standard (e.g., deuterated this compound).
-
Adjust the pH of the urine sample to be alkaline (e.g., pH 9-10).
-
Perform a liquid-liquid extraction using an organic solvent (e.g., a mixture of toluene and methylene chloride).
-
Separate the organic layer and evaporate it to dryness.
2. Derivatization
-
To the dried extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase the volatility and thermal stability of the analytes for GC analysis.
-
Heat the mixture to ensure complete derivatization.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Chromatographic Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium or hydrogen.
-
Injection: Splitless injection is often used for trace analysis.
-
Ionization: Electron ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions for the derivatized alprazolam, this compound, and the internal standard.
Caption: Experimental workflow for urine analysis by GC-MS.
References
Assessing the Clinical Significance of Alpha-Hydroxyalprazolam Concentrations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The clinical interpretation of alprazolam's effects often necessitates an understanding of its metabolism. Alpha-hydroxyalprazolam, a primary metabolite of alprazolam, is a key analyte in pharmacokinetic and toxicological studies. This guide provides a comparative analysis of this compound concentrations, its parent drug alprazolam, and alternative assessment methods to elucidate its clinical significance.
Quantitative Pharmacokinetic and Potency Data
Understanding the pharmacokinetic profiles of alprazolam and its major metabolite, this compound, is crucial for interpreting their clinical effects. The following table summarizes key quantitative data for these compounds.
| Parameter | Alprazolam | This compound | 4-Hydroxyalprazolam | Reference |
| Peak Plasma Concentration (Cmax) after 1 mg oral dose | 11.5 ng/mL | 0.18 ng/mL | < 4% of alprazolam conc. | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 4 hours | N/A | [1][2] |
| Elimination Half-Life (t½) | 9.5 - 12 hours | Similar to alprazolam | Similar to alprazolam | [3][4] |
| Relative Potency (Benzodiazepine Receptor Binding) | 1.0 | 0.66 | 0.20 | [4] |
Alprazolam is rapidly absorbed after oral administration, reaching peak plasma concentrations within one to two hours[2]. It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to two major metabolites: this compound and 4-hydroxyalprazolam[2][4][5][6]. While both metabolites have shorter half-lives similar to the parent drug, their plasma concentrations are significantly lower, constituting less than 10% of the administered dose[3][4]. Notably, this compound possesses approximately 66% of the pharmacological activity of alprazolam, whereas 4-hydroxyalprazolam is considerably less potent[4]. Despite its activity, the low concentrations of this compound suggest it has a minimal contribution to the overall clinical effects of alprazolam[5].
Experimental Protocols for Quantification
Accurate measurement of this compound is essential for clinical and research purposes. Below are detailed methodologies for two common analytical techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity for the simultaneous quantification of alprazolam and this compound in plasma.
Sample Preparation:
-
To a plasma sample, add deuterium-labeled internal standards for both alprazolam and this compound.
-
Buffer the plasma to an alkaline pH.
-
Perform liquid-liquid extraction using a toluene/methylene chloride (7:3) solution.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in the HPLC mobile phase[1].
Chromatographic and Mass Spectrometric Conditions:
-
HPLC Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (60:40) containing 0.1% formic acid.
-
Flow Rate: 250 µL/min.
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) operated in the selected reaction monitoring (SRM) mode[1].
Assay Performance:
-
Sensitivity: Lower limit of quantification (LLOQ) of 0.05 ng/mL for both analytes.
-
Linearity: Linear range up to 50 ng/mL.
-
Precision: Intra-assay and inter-assay coefficients of variation (%CV) are generally below 15%[1].
Gas Chromatography/Negative-Ion Chemical Ionization Mass Spectrometry (GC/NICI-MS)
This technique provides another robust method for the determination of alprazolam and this compound in plasma.
Sample Preparation:
-
Add deuterium-labeled internal standards to the plasma sample.
-
Buffer the sample to pH 9 with a saturated sodium borate buffer.
-
Extract the analytes with a toluene-methylene chloride (7:3) mixture.
-
Evaporate the extract to dryness.
-
Derivatize the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS)[7].
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Restek-200 capillary column.
-
Carrier Gas: Hydrogen.
-
Detection: Mass spectrometer operated in the negative-ion chemical ionization (NICI) mode with methane as the reagent gas[7].
Assay Performance:
-
Linearity: Linear range from 0.25 to 50 ng/mL for both compounds.
-
Precision: Intra-assay precision is typically within 16% at lower concentrations and improves at higher concentrations[7].
Visualizing Metabolic Pathways and Clinical Assessment
Diagrams illustrating key processes can aid in the understanding of this compound's role.
Caption: Metabolic pathway of alprazolam via CYP3A4.
This diagram illustrates the primary metabolic conversion of alprazolam into its two main metabolites, this compound and 4-hydroxyalprazolam, mediated by the CYP3A4 enzyme in the liver[2][4][5][6].
Caption: Workflow for assessing clinical significance.
This workflow outlines the systematic process for evaluating the clinical importance of this compound concentrations, from sample acquisition to the final clinical interpretation and decision-making.
Comparative Analysis: this compound vs. Other Assessment Methods
While measuring this compound provides valuable metabolic information, its clinical utility must be compared with other assessment methods.
| Assessment Method | Advantages | Disadvantages |
| This compound Concentration | - Provides insight into alprazolam metabolism and CYP3A4 activity. - Can be a useful marker for compliance in urine drug testing[8]. | - Low plasma concentrations make it a minor contributor to the overall clinical effect[5]. - Therapeutic or toxic ranges are not well-established. |
| Alprazolam Concentration | - Directly correlates with the primary pharmacological effects. - Established therapeutic and toxic ranges provide a clearer clinical picture[9]. | - Does not provide information on metabolic status or potential drug-drug interactions affecting metabolism. |
| Clinical Monitoring | - Directly assesses the patient's response to treatment (e.g., reduction in anxiety, level of sedation). - Does not require invasive sampling or expensive analytical tests. | - Subjective and can be influenced by patient reporting and placebo effects. - Difficult to quantify and compare across patients. |
| Pharmacogenetic Testing (CYP3A4) | - Can predict a patient's metabolic capacity for alprazolam. - Helps in identifying individuals at risk for altered drug clearance and potential adverse effects. | - Does not provide real-time information on drug exposure. - Other factors beyond genetics can influence drug metabolism. |
Conclusion
The measurement of this compound concentrations serves as a valuable tool in understanding the metabolism of alprazolam and can be particularly useful in forensic toxicology and compliance monitoring[8]. However, due to its lower potency and significantly lower plasma concentrations compared to the parent drug, its direct clinical significance in terms of therapeutic effect is limited[4][5]. For routine clinical management, monitoring alprazolam concentrations and, most importantly, the patient's clinical response remains the cornerstone of effective and safe therapy. The concurrent use of pharmacogenetic data can further personalize treatment by predicting metabolic capacity. Therefore, a comprehensive assessment should integrate quantitative drug and metabolite data with thorough clinical evaluation to optimize patient outcomes.
References
- 1. Quantitation of alprazolam and this compound in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alprazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the newer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alprazolam Tablets, USP CIV [dailymed.nlm.nih.gov]
- 5. Alprazolam - Wikipedia [en.wikipedia.org]
- 6. therecoveryvillage.com [therecoveryvillage.com]
- 7. Determination of alprazolam and this compound in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
- 9. aafs.org [aafs.org]
Proficiency in Alpha-Hydroxyalprazolam Analysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical testing is paramount. This guide provides a comprehensive comparison of common methodologies for the analysis of alpha-hydroxyalprazolam, a primary metabolite of the widely prescribed benzodiazepine, alprazolam. The following sections detail the performance of various analytical techniques, supported by experimental data, and outline proficiency testing providers available to laboratories.
The accurate quantification of this compound is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. Laboratories employ a range of analytical techniques, each with distinct advantages and limitations. Proficiency testing (PT) serves as an external quality assessment to verify the competency of laboratories and the reliability of their results.
Comparison of Analytical Methods
The two primary analytical methods for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance characteristics of these methods, as reported in various studies, are summarized below.
| Method | Analyte | Matrix | Limit of Quantitation (LOQ) (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Extraction Efficiency (%) |
| GC-MS | This compound | Urine | < 10[1] | < 5 (at 200 ng/mL)[1] | ≤ 11 (at 200 ng/mL)[1] | > 90[1] |
| GC-MS | This compound | Plasma | 0.5 | 15.8 (at 0.5 ng/mL), 4.2 (at 50 ng/mL)[2] | Not Reported | Not Reported |
| LC-MS/MS | This compound | Dried Blood Spots | 6.0[3] | ≤ 15[3] | Not Reported | Not Reported |
| LC-MS/MS | This compound | Plasma | 0.05 | ≤ 8.4 | 9.6 (at 2 ng/mL), 9.2 (at 5 ng/mL), 7.8 (at 20 ng/mL) | Not Reported |
Immunoassays are also utilized for the initial screening of benzodiazepines. While rapid and cost-effective, they are generally considered qualitative or semi-quantitative and are subject to cross-reactivity, leading to potential false-positive or false-negative results. Confirmatory testing using more specific methods like GC-MS or LC-MS/MS is therefore essential.[3]
Proficiency Testing Providers
Participation in proficiency testing programs is a critical component of a laboratory's quality assurance system. These programs provide an objective assessment of a laboratory's performance against its peers. Several organizations offer proficiency testing for drugs of abuse, including benzodiazepines and their metabolites.
-
College of American Pathologists (CAP): The CAP Forensic Drug Testing Accreditation Program is designed for laboratories performing screening and confirmatory testing on various biological specimens.[4] Their programs include challenges for a wide range of licit and illicit drugs.[5][6][7]
-
LGC AXIO Proficiency Testing: LGC offers a comprehensive range of proficiency testing schemes for clinical and forensic toxicology, including "Drugs of Abuse in Urine (DAU)" and "Toxicology (TOX)" programs that cover benzodiazepines.[1][8][9][10][11]
-
Collaborative Testing Services, Inc. (CTS): CTS is a well-established provider of proficiency tests for the forensic science community.[12]
-
Forensic Assurance: This organization provides proficiency tests with blind elements incorporated into their design to reduce bias.[13]
While these providers offer relevant PT schemes, specific summary reports with comparative data for this compound are not always publicly available. Laboratories typically receive individual performance reports.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine[1][14]
This procedure involves enzymatic hydrolysis, solid-phase extraction (SPE), derivatization, and GC-MS analysis.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., oxazepam-d5).
-
Add β-glucuronidase to hydrolyze the conjugated metabolites.
-
Incubate the mixture.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create a more volatile and thermally stable derivative.[2][14]
-
-
GC-MS Analysis:
-
Inject the derivatized extract into the GC-MS system.
-
Gas Chromatograph: Typically equipped with a capillary column (e.g., Restek-200).[2]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma
This method involves protein precipitation, liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and LC-MS/MS analysis.
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., this compound-d5).
-
For protein precipitation, add a solvent like acetonitrile, vortex, and centrifuge.
-
For LLE, buffer the plasma to an alkaline pH and extract with an organic solvent mixture (e.g., toluene/methylene chloride).
-
-
Extraction (if LLE is used):
-
Separate the organic layer.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Liquid Chromatograph: Utilize a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with formic acid).[15]
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and its internal standard.[15]
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the key steps in proficiency testing and sample analysis.
Caption: Workflow of a typical proficiency testing program.
Caption: Comparative workflow for GC-MS and LC-MS/MS analysis.
References
- 1. Drugs of Abuse in Urine (DAU) Reference Materials | LGC Standards [lgcstandards.com]
- 2. Determination of alprazolam and this compound in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hy… [ouci.dntb.gov.ua]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. abft.org [abft.org]
- 6. FORENSIC TOXICOLOGY, CRIMINALISTICS-FTC [estore.cap.org]
- 7. FORENSIC TOXICOLOGY, CRIMINALISTICS-FTC [estore.cap.org]
- 8. Drugs of abuse in urine | LGC Standards [lgcstandards.com]
- 9. documents.lgcstandards.com [documents.lgcstandards.com]
- 10. Proficiency Testing Programmes and PT Schemes | LGC Standards [lgcstandards.com]
- 11. Clinical Schemes Reference Materials | LGC Standards [lgcstandards.com]
- 12. Collaborative Testing Services, Inc (CTS) Forensics Testing Program [cts-forensics.com]
- 13. Proficiency Tests - Forensic Assurance [forensicassurance.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to Enzymatic Hydrolysis of α-Hydroxyalprazolam Glucuronide for Researchers and Drug Development Professionals
The accurate quantification of alprazolam and its metabolites is crucial in clinical and forensic toxicology. A significant metabolite, α-hydroxyalprazolam, is primarily excreted in urine as its glucuronide conjugate. Effective hydrolysis of this conjugate back to the parent metabolite is a critical pre-analytical step for sensitive and accurate detection by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). This guide provides a comparative overview of various β-glucuronidase enzymes used for the hydrolysis of α-hydroxyalprazolam glucuronide, supported by experimental data from published studies.
Performance Comparison of Hydrolysis Enzymes
The choice of β-glucuronidase enzyme significantly impacts the efficiency and speed of α-hydroxyalprazolam glucuronide hydrolysis. Several enzymes, derived from various sources including recombinant technologies and marine organisms, are commercially available. Their performance varies in terms of reaction time, optimal temperature, and overall recovery of the deconjugated analyte.
A key finding in the literature is the superior performance of certain recombinant β-glucuronidases over enzymes derived from traditional sources like abalone. For instance, one study reported that the mean recovery of α-hydroxyalprazolam was 50% higher using a recombinant β-glucuronidase compared to an abalone-derived enzyme.[1] This highlights the potential for more efficient and rapid sample processing with newer enzymatic formulations.
Below is a summary of quantitative data from various studies, comparing the performance of different β-glucuronidase enzymes for the hydrolysis of benzodiazepine glucuronides, including α-hydroxyalprazolam glucuronide.
| Enzyme Source | Substrate(s) | Incubation Time & Temperature | Key Findings |
| Recombinant β-Glucuronidase (IMCSzyme™) | α-Hydroxyalprazolam glucuronide, Oxazepam glucuronide, Lorazepam glucuronide, Temazepam glucuronide | 5 minutes at Room Temperature (RT) | Achieved maximum hydrolysis for oxazepam and lorazepam glucuronides. Significantly faster than the 30 minutes at 65°C required for abalone β-glucuronidase.[1][2] Mean recovery of α-hydroxyalprazolam was 50% higher than with abalone-derived enzyme.[1] |
| Recombinant β-Glucuronidase (B-One®) | THC-COOH, Oxazepam, Lorazepam, Temazepam, and Amitriptyline glucuronides | 3 minutes at Room Temperature | Quantitative hydrolysis was achieved directly on extraction columns.[3] |
| Abalone β-Glucuronidase | Benzodiazepine glucuronides | 30 minutes at 65°C | Slower hydrolysis compared to recombinant enzymes.[1][2] |
| Helix pomatia β-Glucuronidase | Temazepam, Oxazepam, Lorazepam, α-Hydroxyalprazolam, 2-Hydroxyethylflurazepam, and N-desalkyl-3-hydroxyflurazepam conjugates | 2 hours at 56°C | Optimal recovery was achieved under these conditions.[4] |
| Escherichia coli (E. coli) β-Glucuronidase | O-glucuronides and N-glucuronides | Not specified for α-hydroxyalprazolam | Demonstrated superior hydrolysis of N-glucuronides under optimal conditions.[5] |
| Red Abalone (Kura Biotech) | Glucuronide metabolites | Not specified for α-hydroxyalprazolam | Evaluated for hydrolysis efficiency.[6][7] |
| Campbell Scientific Abalone β-Glucuronidase | Glucuronide metabolites | Not specified for α-hydroxyalprazolam | Provided adequate results for most glucuronide compounds, but hydrolysis of morphine glucuronide was low.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are summaries of typical experimental protocols for the enzymatic hydrolysis of α-hydroxyalprazolam glucuronide.
General Hydrolysis Protocol
A common procedure for enzymatic hydrolysis of benzodiazepine glucuronides in urine samples involves the following steps. This workflow is visualized in the diagram below.
Caption: General workflow for enzymatic hydrolysis and analysis.
Specific Protocol Using Recombinant β-Glucuronidase (IMCSzyme™)
This protocol is based on a study demonstrating rapid hydrolysis at room temperature.[1]
-
Sample Preparation: To a 250 µL aliquot of urine, add an internal standard solution.
-
Hydrolysis: Add a mastermix containing the recombinant β-glucuronidase (minimum 625 Fishman units) in a 0.2 M sodium phosphate buffer (pH 6.8).
-
Incubation: Incubate at room temperature for 5-15 minutes. No heat activation is required.[1][8]
-
Sample Cleanup: Following hydrolysis, the sample is centrifuged.
-
Analysis: The supernatant is then analyzed by LC-MS/MS.
Protocol Using Helix pomatia β-Glucuronidase
This protocol outlines conditions for optimal recovery using a more traditional enzyme source.[4]
-
Sample Preparation: Buffer 1 mL of urine to pH 4.5.
-
Hydrolysis: Add 5000 Units of Helix pomatia β-glucuronidase.
-
Incubation: Incubate the mixture at 56°C for 2 hours.
-
Extraction and Analysis: The freed drugs are then extracted and quantified by GC-MS.
Logical Relationship of Enzyme Selection Factors
The selection of an appropriate hydrolysis enzyme is a multifactorial decision. The diagram below illustrates the key considerations and their relationships.
Caption: Factors influencing enzyme selection for hydrolysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal enzymatic hydrolysis of urinary benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. norlab.com [norlab.com]
- 7. biotage.com [biotage.com]
- 8. Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cross-Reactivity of Immunoassays to α-Hydroxyalprazolam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various commercially available benzodiazepine immunoassays to α-Hydroxyalprazolam, a primary metabolite of alprazolam. Understanding the performance of these assays is critical for accurate drug screening and monitoring in both clinical and forensic settings. The following sections present quantitative data, detailed experimental protocols, and visual representations of key processes to aid in the evaluation and selection of the most appropriate immunoassay for your needs.
Immunoassay Cross-Reactivity Data
The cross-reactivity of an immunoassay is a measure of its ability to detect compounds other than the target analyte. In the context of alprazolam testing, the cross-reactivity to its major metabolite, α-Hydroxyalprazolam, is a crucial performance characteristic. The following table summarizes the cross-reactivity of several commercial immunoassays to α-Hydroxyalprazolam, based on data from their respective package inserts.
| Immunoassay Platform | Manufacturer | Calibrator/Cutoff | α-Hydroxyalprazolam Concentration for Positive Result | Percent Cross-Reactivity |
| DRI® Benzodiazepine Assay | Thermo Fisher Scientific | 200 ng/mL Oxazepam | 110 ng/mL | 182%[1] |
| CEDIA™ Benzodiazepine HS Assay | Thermo Fisher Scientific | 200 ng/mL | 110 ng/mL | 182% |
| Emit® II Plus Benzodiazepine Assay | Siemens Healthineers | 200 ng/mL Lormetazepam | 100 ng/mL | Not explicitly stated, but positive at this concentration.[2] |
| ONLINE DAT Benzodiazepines II | Roche Diagnostics | 100 ng/mL | 115 ng/mL | 87% |
| SureStep™ Urine Drug Test | Abbott | 300 ng/mL Oxazepam | 30 ng/mL | Not explicitly stated, but positive at this concentration.[3] |
| systems BNZG assay | (Not Specified) | Not Specified | 100 ng/mL | Not explicitly stated, but positive at this concentration. |
Alternative Analytical Methods
While immunoassays are valuable screening tools, confirmatory testing is often necessary for definitive identification and quantification of alprazolam and its metabolites. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard confirmatory methods, offering superior sensitivity and specificity.
Experimental Protocols
The determination of immunoassay cross-reactivity is a critical component of assay validation. The following is a generalized protocol for evaluating the cross-reactivity of a competitive immunoassay to α-Hydroxyalprazolam.
Objective: To determine the concentration of α-Hydroxyalprazolam that produces a signal equivalent to the assay's calibrator cutoff.
Materials:
-
Immunoassay reagents (antibody/microparticle and enzyme conjugate)
-
Calibrators and controls provided by the manufacturer
-
Certified reference standard of α-Hydroxyalprazolam
-
Drug-free human urine
-
Precision pipettes and appropriate laboratory equipment
-
Automated clinical chemistry analyzer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of α-Hydroxyalprazolam in a suitable solvent (e.g., methanol, acetonitrile, or dimethyl sulfoxide) at a high concentration (e.g., 1 mg/mL).
-
Preparation of Spiked Samples: Serially dilute the α-Hydroxyalprazolam stock solution in drug-free human urine to create a range of concentrations (e.g., from 10 ng/mL to 1000 ng/mL).
-
Assay Procedure:
-
Perform a calibration of the immunoassay on the automated analyzer according to the manufacturer's instructions.
-
Run the prepared α-Hydroxyalprazolam spiked urine samples as unknown specimens.
-
Analyze each concentration in triplicate to ensure precision.
-
-
Data Analysis:
-
Determine the concentration of α-Hydroxyalprazolam that produces a signal response equivalent to the assay's cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant yielding a response equivalent to the calibrator) x 100
-
Visualizing Key Processes
To further clarify the context of this evaluation, the following diagrams illustrate the metabolic pathway of alprazolam and the general workflow for determining immunoassay cross-reactivity.
References
Safety Operating Guide
Safe Disposal of alpha-Hydroxyalprazolam: A Procedural Guide for Laboratory Professionals
The proper disposal of alpha-Hydroxyalprazolam, a primary metabolite of the Schedule IV controlled substance Alprazolam, is a critical component of laboratory safety, environmental protection, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is not merely a best practice but a legal necessity. This guide provides essential safety information and a step-by-step operational plan for the compliant disposal of this compound, ensuring the safety of personnel and adherence to federal and local regulations.
The U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) are the primary bodies governing the disposal of such substances. The core principle mandated by the DEA is that all controlled substances must be rendered "non-retrievable" upon disposal.[1][2][3] A substance is considered non-retrievable when it cannot be transformed back into a physical or chemical state as a controlled substance or its analogue.[1]
Regulatory and Safety Synopsis
Before proceeding with disposal, it is crucial to understand the classification of the waste. Pharmaceutical waste is broadly categorized, and this compound may fall into multiple categories depending on its formulation and any co-mingled substances.
| Regulatory Body | Requirement | Description |
| DEA | Controlled Substance (Schedule IV Metabolite) | As a metabolite of Alprazolam, it must be handled according to DEA regulations for controlled substances. Disposal must be witnessed by two authorized employees, and detailed records must be maintained.[1][4] |
| DEA | Non-Retrievable Standard | The substance must be destroyed in a manner that renders it unusable and irrecoverable.[1][2][3] Methods such as flushing or mixing with coffee grounds are not acceptable for DEA registrants.[4] |
| EPA (RCRA) | Hazardous Waste Determination | A hazardous waste determination must be performed. While most pharmaceuticals are not federally regulated as hazardous waste, some may exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] If the substance is in a solution with a P- or U-listed solvent, it may be classified as hazardous waste. |
| State/Local | Additional Regulations | State and local authorities may have more stringent requirements for pharmaceutical waste disposal than federal agencies. Always consult local regulations. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the methodology for the proper disposal of this compound from a laboratory setting.
Objective: To safely and compliantly dispose of this compound waste in accordance with DEA and EPA regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Designated, clearly labeled waste containers for non-hazardous and, if applicable, hazardous pharmaceutical waste.[5]
-
DEA-compliant controlled substance disposal logbook or equivalent record-keeping system.
-
Commercial controlled substance destruction kit (e.g., chemical digestion or encapsulation systems) or access to a licensed hazardous waste contractor.
Procedure:
-
Segregation and Characterization:
-
Immediately upon generation, segregate waste containing this compound from other laboratory waste streams.
-
Characterize the waste. Determine if it is co-mingled with any substance that would classify it as hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA). For instance, if it is dissolved in a listed solvent.
-
-
Secure Storage:
-
Store the segregated waste in a securely locked, substantially constructed cabinet, inaccessible to unauthorized personnel, pending disposal.
-
Label the container clearly: "Waste: this compound (Controlled Substance)" and include the date of generation. If it is also RCRA hazardous, it must be labeled as "Hazardous Waste."[5]
-
-
Rendering the Substance Non-Retrievable:
-
On-site destruction must be performed by two authorized employees who must personally witness the entire process.[1]
-
Utilize a method that meets the DEA's "non-retrievable" standard. The use of a commercial chemical destruction kit is a common method. These kits typically contain chemicals that denature the active pharmaceutical ingredient.
-
Do not flush or sewer this compound. [4][7] This is a violation of EPA regulations for hazardous waste and is not a compliant method for DEA registrants.
-
-
Documentation:
-
Record the destruction event immediately. The log must include the date, time, substance name, quantity destroyed, method of destruction, and the signatures of the two authorized employees who witnessed the process.[1][4]
-
These records must be maintained for a minimum of two years and be available for inspection by the DEA.[1][4]
-
-
Final Disposal of Treated Waste:
-
Once the this compound has been rendered non-retrievable using a compliant method, the resulting container and its contents must be disposed of according to its final waste characteristics.
-
If the original material was classified as RCRA hazardous, the entire container must be disposed of as hazardous waste.[1]
-
If not hazardous, it can be placed in the non-hazardous pharmaceutical waste bin.
-
Engage a certified pharmaceutical or hazardous waste disposal vendor for final pickup and disposal.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a research environment.
Caption: Disposal workflow for this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 3. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 4. ashp.org [ashp.org]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. approvedmedwaste.com [approvedmedwaste.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling alpha-Hydroxyalprazolam
For Immediate Implementation by Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling alpha-Hydroxyalprazolam. Adherence to these procedures is critical to mitigate risks of exposure and ensure a safe laboratory environment. This compound, a metabolite of Alprazolam, is categorized as harmful if swallowed, in contact with skin, or inhaled, necessitating stringent safety protocols.[1][2]
Hazard Identification and Risk Assessment
This compound is classified as an acute toxicant.[1][3] The primary routes of occupational exposure are inhalation, dermal contact, and ingestion.[4] Therefore, a comprehensive risk assessment should be conducted before any handling of this compound to identify potential hazards and implement appropriate control measures.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves.[5][6] The outer glove should be changed regularly (e.g., every 30-60 minutes) or immediately upon contamination.[5] | Prevents dermal absorption. Double gloving provides an additional barrier and allows for safe removal of the contaminated outer layer.[5][6] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6][7] | Protects skin from accidental spills and contamination. Cuffs should be tucked under the inner glove.[6] |
| Eye and Face Protection | Safety goggles and a full-face shield.[5][7] | Protects against splashes, aerosols, and airborne particles entering the eyes and face.[5] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powdered form or when there is a risk of aerosol generation. The specific type of respirator should be determined by a risk assessment. For potent compounds, a powered air-purifying respirator (PAPR) may be necessary. | Minimizes the risk of inhalation exposure, a primary route of toxicity.[1] |
| Foot Protection | Chemical-resistant shoe covers.[7] | Prevents contamination of personal footwear and the tracking of contaminants outside the work area. |
Occupational Exposure Limits
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for the parent compound, Alprazolam, can be used as a conservative reference point for risk assessment and control.
| Compound | OEL (TWA-8 Hr) |
| Alprazolam | 3 µg/m³[8] |
Safe Handling and Operational Workflow
All handling of this compound should occur within a designated controlled area, such as a certified chemical fume hood or a biological safety cabinet, to minimize airborne exposure.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, consumables, and excess material, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal company, preferably via incineration.[10] Do not dispose of this compound down the drain or in regular trash.[10][11] For expired or unwanted bulk material, a reverse distributor should be used for destruction.[12]
By adhering to these stringent safety protocols, research institutions can ensure the well-being of their personnel while continuing their vital work in drug development and scientific discovery.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C17H13ClN4O | CID 162244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Alprazolam | C17H13ClN4 | CID 2118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. actenviro.com [actenviro.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. research-compliance.umich.edu [research-compliance.umich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
